Isoarundinin II
Description
Properties
Molecular Formula |
C22H22O4 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-[2-(3-hydroxyphenyl)ethyl]-2-[(4-hydroxyphenyl)methyl]-5-methoxyphenol |
InChI |
InChI=1S/C22H22O4/c1-26-20-13-17(8-5-15-3-2-4-19(24)11-15)21(22(25)14-20)12-16-6-9-18(23)10-7-16/h2-4,6-7,9-11,13-14,23-25H,5,8,12H2,1H3 |
InChI Key |
YDUHMWDSDQEXHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)O)CC2=CC=C(C=C2)O)CCC3=CC(=CC=C3)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Isoarundinin II: Chemical Structure, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoarundinin II is a naturally occurring stilbenoid compound isolated from the orchid Arundina graminifolia. Stilbenoids are a class of phenolic compounds that have garnered significant interest in the scientific community due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and known biological properties of this compound, with a focus on its potential as a therapeutic agent. While research on this specific compound is still emerging, this document consolidates the available information to support further investigation and drug development efforts.
Chemical Structure and Properties
This compound is chemically identified as 3-[2-(3-hydroxyphenyl)ethyl]-2-[(4-hydroxyphenyl)methyl]-5-methoxyphenol. Its chemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3-[2-(3-hydroxyphenyl)ethyl]-2-[(4-hydroxyphenyl)methyl]-5-methoxyphenol | --INVALID-LINK-- |
| Molecular Formula | C₂₂H₂₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 350.4 g/mol | --INVALID-LINK-- |
| CAS Number | 151538-56-6 | --INVALID-LINK-- |
| Appearance | Powder | --INVALID-LINK-- |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK-- |
The structure of this compound features a bibenzyl skeleton with hydroxyl and methoxy functional groups, which are common characteristics of stilbenoids and are often associated with their biological activities.
Biological Activities and Potential Therapeutic Applications
Stilbenoids, as a class of compounds, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. While specific studies on this compound are limited, research on extracts from Arundina graminifolia and related stilbenoids provides insights into its potential pharmacological properties.
Antioxidant Activity
The phenolic hydroxyl groups in the structure of this compound suggest that it may possess antioxidant properties by acting as a free radical scavenger. The antioxidant potential of stilbenoids is a well-documented attribute that contributes to their protective effects against oxidative stress-related diseases. Further studies are required to quantify the antioxidant capacity of this compound, for instance, by determining its IC50 value in standard antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Anti-inflammatory Activity
Inflammation is a key pathological process in many chronic diseases. Many natural stilbenoids have demonstrated potent anti-inflammatory effects. The potential of this compound to modulate inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, warrants investigation.
Cytotoxic Activity
Several stilbenoids isolated from Arundina graminifolia have exhibited cytotoxic activity against various cancer cell lines. This suggests that this compound could also possess anti-proliferative or pro-apoptotic effects on cancer cells. To explore this potential, cytotoxicity assays on a panel of human cancer cell lines are necessary to determine its IC50 values and to elucidate its mechanism of action.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not yet available in the public domain. However, standard methodologies can be adapted to investigate its bioactivities.
General Workflow for Biological Evaluation
Caption: A general experimental workflow for the biological evaluation of this compound.
Signaling Pathways of Interest
Based on the known activities of related stilbenoids, the following signaling pathways are of high interest for investigating the mechanism of action of this compound.
Potential Signaling Pathways Modulated by this compound
Caption: Potential signaling pathways that may be modulated by this compound.
Conclusion and Future Directions
This compound is a promising natural product with a chemical structure suggestive of significant biological activity. While current research is limited, its classification as a stilbenoid points towards potential antioxidant, anti-inflammatory, and cytotoxic properties. To fully realize its therapeutic potential, further in-depth studies are crucial. Future research should focus on:
-
Quantitative Biological Evaluation: Determining the IC50 values of this compound in a range of antioxidant, anti-inflammatory, and cytotoxicity assays.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound to understand its molecular targets.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases.
-
Synthesis and Analogue Development: Establishing a synthetic route for this compound to enable the generation of analogues with improved potency and pharmacokinetic properties.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The gathered information highlights the need for further investigation into this intriguing natural compound.
Isoarundinin II: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoarundinin II, a bibenzyl natural product, has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory, anticancer, and antioxidant activities. This technical guide provides an in-depth overview of the natural sources, discovery, and experimental protocols for the isolation and characterization of this compound. Quantitative data from various plant sources are summarized, and a detailed description of the methodologies employed in its purification is provided. Furthermore, this guide elucidates the molecular mechanism behind its anti-inflammatory effects, specifically its role in the inhibition of nitric oxide production, and presents a visual representation of the involved signaling pathway.
Discovery and Natural Sources
This compound was first isolated from the orchid Arundina bambusifolia, which is now recognized as a synonym for Arundina graminifolia. The structure of this bibenzyl compound was established as 3,3′-dihydroxy-2-(p-hydroxy-benzyl)-5-methoxy-bibenzyl. Subsequent phytochemical investigations have identified this compound in several other species of the Orchidaceae family, highlighting a niche distribution of this compound in the plant kingdom.
The primary natural sources of this compound identified to date include:
-
Arundina graminifolia (Bamboo Orchid): The plant from which this compound was originally discovered.[1][2][3] Different parts of this plant, including the tubers, have been found to contain a variety of stilbenoids, including this compound.[4]
-
Pleione yunnanensis : This orchid species has also been reported as a source of this compound.[5][6]
-
Bletilla striata (Hyacinth Orchid): Tubers of this orchid are a known source of various bibenzyl compounds, including this compound.[7]
-
Cremastra appendiculata : This orchid has also been identified as a source of this compound.
While this compound has been identified in these species, quantitative data on its yield remains limited in publicly available literature. The concentration of bibenzyls can vary depending on the plant part, geographical location, and harvesting time. A transcriptome analysis of Arundina graminifolia revealed that the concentration of bibenzyls is comparatively high in the leaves.[8][9]
Table 1: Natural Sources of this compound and Related Data
| Plant Species | Family | Plant Part(s) | Reported Presence of this compound | Notes |
| Arundina graminifolia | Orchidaceae | Whole plant, Tubers, Leaves | Yes | Original source of discovery. Bibenzyl concentration is high in leaves. |
| Pleione yunnanensis | Orchidaceae | Tubers | Yes | |
| Bletilla striata | Orchidaceae | Tubers | Yes | |
| Cremastra appendiculata | Orchidaceae | Tubers | Yes |
Experimental Protocols: Isolation and Characterization
The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic separations. The following is a generalized protocol based on methodologies reported for the isolation of bibenzyls from orchids.
Extraction
-
Plant Material Preparation : The collected plant material (e.g., air-dried and powdered tubers or leaves) is the starting point.
-
Solvent Extraction : The powdered plant material is extracted exhaustively with a polar solvent. 95% ethanol is commonly used for this purpose.[8] The extraction can be performed at room temperature or under reflux. The process is repeated multiple times to ensure complete extraction of the secondary metabolites.
-
Concentration : The resulting ethanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
-
Solvent-Solvent Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Bibenzyls like this compound are typically enriched in the ethyl acetate fraction.
-
Column Chromatography : The ethyl acetate fraction is subjected to column chromatography for further separation.
-
Silica Gel Column Chromatography : This is a common first step for fractionation. The column is eluted with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., chloroform or hexane) and a polar solvent (e.g., methanol or ethyl acetate), with the polarity of the mobile phase gradually increasing. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography : Fractions containing bibenzyls are often further purified using Sephadex LH-20 column chromatography, with methanol typically used as the eluent. This technique separates compounds based on their molecular size and polarity.
-
Purification and Characterization
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Final purification of this compound is often achieved using preparative HPLC with a C18 column and a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.
-
Structural Elucidation : The structure of the purified this compound is confirmed using various spectroscopic techniques:
-
Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the detailed structure and assign all proton and carbon signals.
-
Biological Activity and Signaling Pathway
This compound has been reported to possess anti-inflammatory properties, notably through the inhibition of nitric oxide (NO) production.[10] Excessive NO production by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The expression of iNOS is primarily regulated by the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
While the precise molecular interactions of this compound are still under investigation, evidence suggests that many natural polyphenols exert their anti-inflammatory effects by modulating these key signaling cascades. It is hypothesized that this compound inhibits the activation of NF-κB and/or MAPK pathways, thereby suppressing the transcription of the iNOS gene and subsequent NO production.
Proposed Signaling Pathway for NO Inhibition by this compound
The following diagram illustrates the proposed mechanism of action for this compound in inhibiting iNOS expression and NO production. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate cell surface receptors (e.g., Toll-like receptor 4), triggering downstream signaling cascades. This leads to the activation of IκB kinase (IKK), which then phosphorylates the inhibitor of NF-κB (IκB). Phosphorylated IκB is degraded, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS. Concurrently, the MAPK pathway (e.g., ERK, JNK, p38) can also be activated, leading to the activation of other transcription factors that contribute to iNOS expression. This compound is proposed to interfere with one or more steps in these pathways, ultimately leading to the downregulation of iNOS and a reduction in NO production.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Natural Products isolated from Arundina graminifolia - BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Transcriptome Profiling of Flavonoids and Bibenzyls Reveals Medicinal Importance of Rare Orchid Arundina graminifolia [frontiersin.org]
- 9. The Transcriptome Profiling of Flavonoids and Bibenzyls Reveals Medicinal Importance of Rare Orchid Arundina graminifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Putative Biosynthetic Pathway of Isoarundinin II in Plants
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoarundinin II is a naturally occurring bibenzyl compound, a class of dihydrostilbenoids, that has been isolated from plants such as Arundina bambusifolia. Bibenzyls and related stilbenoids are synthesized via a branch of the phenylpropanoid pathway and are known for their diverse pharmacological activities. This technical guide outlines the putative biosynthetic pathway of this compound, drawing on established knowledge of phenylpropanoid, stilbenoid, and bibenzyl biosynthesis in plants. Due to the absence of specific studies on the biosynthesis of this compound, the proposed pathway is inferred from the biosynthesis of structurally related compounds.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into various phenolic compounds. The pathway diverges to form two key precursors that likely condense to form the core structure of this compound.
The overall pathway can be divided into three main stages:
-
Core Phenylpropanoid Pathway: Synthesis of hydroxycinnamoyl-CoA esters.
-
Bibenzyl and Benzyl Precursor Formation: Modification of the hydroxycinnamoyl-CoA esters to form the building blocks of this compound.
-
Condensation and Final Modifications: Assembly of the precursors and subsequent tailoring reactions to yield this compound.
| Enzyme Class | Abbreviation | Proposed Function in this compound Biosynthesis |
| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of L-phenylalanine to cinnamic acid, the entry point into the phenylpropanoid pathway.[1][2][3][4] |
| Cinnamate-4-Hydroxylase | C4H | A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.[1][5] |
| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid and other hydroxycinnamic acids by ligating them to Coenzyme A, forming their respective CoA esters.[1][5][4] |
| Double Bond Reductase | DBR | Reduces the double bond in the propene tail of hydroxycinnamoyl-CoA esters to form dihydro-hydroxycinnamoyl-CoA esters, the key precursors for bibenzyls.[6][7] |
| Bibenzyl Synthase | BBS | A type III polyketide synthase that catalyzes the condensation of a dihydro-hydroxycinnamoyl-CoA ester with three molecules of malonyl-CoA to form the bibenzyl scaffold.[6][7][8] |
| Hydroxylases (CYP450s) | - | Cytochrome P450 monooxygenases that are likely responsible for the specific hydroxylation patterns on the aromatic rings of the precursors and the final this compound molecule. |
| O-Methyltransferase | OMT | Catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group, leading to the methoxy group present in this compound. |
| Acyl-Activating Enzyme | - | An enzyme proposed to activate a phenylpropanoid-derived carboxylic acid to its CoA ester, preparing it for condensation. |
Detailed Putative Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway for this compound.
Caption: Putative biosynthetic pathway of this compound.
Experimental Protocols
The elucidation of a novel biosynthetic pathway, such as that for this compound, involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be cited in such research.
Heterologous Expression and Functional Characterization of Biosynthetic Enzymes
This protocol is used to confirm the function of candidate genes (e.g., PAL, C4H, 4CL, DBR, BBS, OMTs) identified through transcriptomics or genome mining.
Workflow Diagram:
Caption: Workflow for heterologous expression and enzyme characterization.
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the plant tissue hypothesized to produce this compound using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen). First-strand cDNA is synthesized using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.
-
Gene Cloning: The open reading frame of the candidate gene is amplified from the cDNA using gene-specific primers with restriction sites. The PCR product is then cloned into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).
-
Heterologous Expression: The expression vector is transformed into a suitable host strain. Protein expression is induced according to the vector system (e.g., with IPTG for E. coli or galactose for yeast).
-
Protein Purification: The cells are harvested and lysed. The recombinant protein, often with a purification tag (e.g., His-tag), is purified using affinity chromatography (e.g., Ni-NTA resin).
-
Enzyme Assays: The purified enzyme is incubated with the putative substrate(s) and necessary cofactors in a suitable buffer. For example, for a bibenzyl synthase assay, dihydro-p-coumaroyl-CoA and malonyl-CoA would be used as substrates.
-
Product Analysis: The reaction is quenched, and the products are extracted (e.g., with ethyl acetate). The extracted products are then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product by comparing its retention time and mass spectrum with an authentic standard or through structural elucidation.
Metabolite Profiling using LC-MS/MS
This protocol is used to identify intermediates and the final product of the biosynthetic pathway in plant tissues.
Methodology:
-
Sample Preparation: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder. Metabolites are extracted with a solvent mixture, typically methanol/water or methanol/chloroform/water. The extract is then filtered and concentrated.
-
LC-MS/MS Analysis: The extract is injected into an LC-MS/MS system.
-
Liquid Chromatography (LC): A C18 reversed-phase column is commonly used to separate the compounds based on their polarity. A gradient elution with water and acetonitrile, both often containing a small amount of formic acid, is employed.
-
Mass Spectrometry (MS/MS): A tandem mass spectrometer (e.g., a Q-TOF or Orbitrap) is used for detection. Data can be acquired in both positive and negative ionization modes. MS/MS fragmentation is used to obtain structural information about the detected compounds.
-
-
Data Analysis: The resulting data is processed using specialized software to identify peaks corresponding to known and unknown metabolites. Putative identification of intermediates and this compound is based on accurate mass, isotopic pattern, and fragmentation patterns, which are compared to databases or authentic standards.
Conclusion
The proposed biosynthetic pathway for this compound provides a logical framework for understanding its formation in plants, starting from the well-established phenylpropanoid pathway. The key steps are hypothesized to involve the formation of a bibenzyl scaffold through the action of a bibenzyl synthase, followed by a complex condensation with a benzyl precursor and subsequent tailoring reactions. The experimental protocols outlined provide a roadmap for the functional characterization of the enzymes involved and the verification of this putative pathway. Further research, including the identification and characterization of the specific enzymes from an this compound-producing plant, is necessary to fully elucidate this biosynthetic route. This knowledge will be invaluable for the potential biotechnological production of this and other related bioactive compounds.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bibenzyl synthesis in Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transcriptomic Analyses Shed Light on Critical Genes Associated with Bibenzyl Biosynthesis in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Mechanisms of Isoorientin: A Preliminary Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoorientin, a C-glycosylflavone found in various plant species, has garnered significant scientific interest for its potential therapeutic properties, particularly in the realm of oncology. Preliminary studies have begun to elucidate its mechanism of action, revealing a multi-faceted approach to inhibiting cancer cell proliferation and survival. This technical guide provides an in-depth overview of the current understanding of Isoorientin's molecular activities, focusing on its role in inducing apoptosis and modulating key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel anticancer agents.
Introduction
Isoorientin (luteolin-6-C-glucoside) is a naturally occurring flavonoid that has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Emerging evidence suggests that Isoorientin exerts its anti-neoplastic properties primarily through the induction of programmed cell death, or apoptosis, in cancer cells. This process is intricately linked to the modulation of several critical intracellular signaling cascades. This guide will delve into the preliminary findings surrounding the apoptotic mechanisms induced by Isoorientin and its influence on key signaling pathways such as PI3K/Akt, MAPK, Nrf2, STAT3, and NF-κB.
Induction of Apoptosis
Isoorientin has been shown to induce apoptosis in various cancer cell lines in a dose- and time-dependent manner. The apoptotic process is initiated through both intrinsic (mitochondrial) and extrinsic pathways, characterized by a series of morphological and biochemical changes within the cell.
Quantitative Analysis of Isoorientin-Induced Apoptosis
The pro-apoptotic effects of Isoorientin have been quantified in several studies. The following tables summarize the key findings from in vitro experiments on different cancer cell lines.
| Cell Line | Isoorientin Concentration (µM) | Treatment Duration (hours) | Apoptosis Rate (%) | Reference |
| AGS (Gastric Cancer) | 36.54 | 24 | 35.76 | [1] |
| PANC-1 (Pancreatic Cancer) | 20 | 24 | ~15 | [2] |
| PANC-1 (Pancreatic Cancer) | 40 | 24 | ~25 | [2] |
| PANC-1 (Pancreatic Cancer) | 80 | 24 | ~35 | [2] |
| PANC-1 (Pancreatic Cancer) | 160 | 24 | ~45 | [2] |
| PATU-8988 (Pancreatic Cancer) | 20 | 24 | ~18 | [2] |
| PATU-8988 (Pancreatic Cancer) | 40 | 24 | ~28 | [2] |
| PATU-8988 (Pancreatic Cancer) | 80 | 24 | ~40 | [2] |
| PATU-8988 (Pancreatic Cancer) | 160 | 24 | ~50 | [2] |
Table 1: Quantitative data on Isoorientin-induced apoptosis in various cancer cell lines.
Modulation of Apoptosis-Related Proteins
Isoorientin's pro-apoptotic activity is further substantiated by its ability to modulate the expression of key proteins involved in the apoptotic cascade.
| Cell Line | Isoorientin Concentration (µM) | Treatment Duration (hours) | Protein | Effect | Reference |
| A549 (Lung Cancer) | Not Specified | Not Specified | Bax | Increased | [3] |
| A549 (Lung Cancer) | Not Specified | Not Specified | Bcl-2 | Decreased | [3] |
| A549 (Lung Cancer) | Not Specified | Not Specified | Cleaved Caspase-3 | Increased | [3] |
| A549 (Lung Cancer) | Not Specified | Not Specified | Cleaved PARP | Increased | [3] |
| PANC-1 | 20, 40, 80, 160 | 24 | BAX | Increased | [2] |
| PANC-1 | 20, 40, 80, 160 | 24 | BCL-2 | Decreased | [2] |
| PATU-8988 | 20, 40, 80, 160 | 24 | BAX | Increased | [2] |
| PATU-8988 | 20, 40, 80, 160 | 24 | BCL-2 | Decreased | [2] |
| HGC27 (Gastric Cancer) | Not Specified | Not Specified | Bax | Upregulated | [4] |
| HGC27 (Gastric Cancer) | Not Specified | Not Specified | Caspase-3 | Upregulated | [4] |
| HGC27 (Gastric Cancer) | Not Specified | Not Specified | Bcl-2 | Downregulated | [4] |
Table 2: Effect of Isoorientin on the expression of apoptosis-related proteins.
Modulation of Key Signaling Pathways
The apoptotic effects of Isoorientin are intricately linked to its ability to modulate several key intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. Isoorientin has been shown to inhibit this pathway, thereby contributing to its pro-apoptotic effects. Studies have demonstrated that Isoorientin can decrease the phosphorylation of Akt, a key downstream effector of PI3K[4][5]. This inhibition of Akt activation leads to the downstream suppression of anti-apoptotic signals and promotes cell death.
References
- 1. A Mechanism of Isoorientin-Induced Apoptosis and Migration Inhibition in Gastric Cancer AGS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoorientin induces apoptosis, decreases invasiveness, and downregulates VEGF secretion by activating AMPK signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Apoptosis induction and inhibition of invasion and migration in gastric cancer cells by Isoorientin studied using network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Isoarundinin II: A Technical Guide to Its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoarundinin II is a naturally occurring stilbenoid, a class of phenolic compounds recognized for their diverse biological activities. First isolated from the orchid Arundina graminifolia (formerly Arundina bambusifolia), this molecule has garnered interest within the scientific community for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of its biological activities and the experimental methodologies used for its study. Due to the limited availability of primary literature, some specific experimental data points remain to be fully disclosed in publicly accessible domains.
Physical and Chemical Properties
This compound is described as a solid powder and is classified as a phenol.[3] Its fundamental properties are summarized in the table below. While general solubility in various organic solvents is indicated by commercial suppliers, quantitative data and a specific melting point have not been widely reported in available literature.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₂O₄ | [4] |
| Molecular Weight | 350.41 g/mol | [4] |
| CAS Number | 151538-56-6 | [4] |
| Appearance | Solid powder | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Storage | Store at -20°C as a powder or -80°C in solvent. |
Experimental Protocols
General Protocol for the Isolation and Purification of Stilbenoids from Orchids
While the specific, detailed protocol for the isolation of this compound from Arundina bambusifolia as originally described by Majumder and Ghosal in 1993 is not readily accessible in full text, a general methodology for the extraction and purification of stilbenoids from orchid species can be outlined as follows. This protocol is a composite of standard phytochemical techniques.
-
Extraction:
-
Air-dried and powdered plant material (e.g., aerial parts) is subjected to extraction with a moderately polar solvent, such as dichloromethane or ethyl acetate, at room temperature.
-
The extraction is typically carried out over an extended period (e.g., 7 days) with occasional agitation to ensure thorough percolation.
-
The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator.
-
-
Fractionation:
-
The concentrated crude extract is then subjected to column chromatography over silica gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing stilbenoid compounds.
-
-
Purification:
-
Fractions showing the presence of the target compounds are combined and further purified using repeated column chromatography or preparative TLC.
-
Final purification may be achieved by crystallization from a suitable solvent system.
-
-
Structure Elucidation:
-
The purified compound's structure is elucidated using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework.
-
-
Below is a generalized workflow for this process.
Biological Activities and Potential Signaling Pathways
Anti-inflammatory Activity
Stilbenoids are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of nitric oxide (NO) production. The overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development. The primary signaling pathways implicated in the anti-inflammatory action of stilbenoids are the NF-κB/AP-1 and PI3K/Akt pathways.
-
NF-κB/AP-1 Pathway Inhibition: In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB and AP-1 transcription factors are activated, leading to the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Stilbenoids can interfere with this signaling cascade, thereby reducing the production of inflammatory mediators.
-
PI3K/Akt Pathway Inhibition: The PI3K/Akt pathway is another crucial regulator of inflammatory responses. Stilbenoids have been shown to down-regulate the phosphorylation of Akt, a key component of this pathway, leading to a reduction in inflammation.
Anticancer Activity
The anticancer effects of stilbenoids are attributed to their ability to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit angiogenesis (the formation of new blood vessels that supply tumors). These actions are often mediated through complex signaling pathways that regulate cell survival and proliferation.
Antioxidant Activity
Stilbenoids are potent antioxidants, capable of scavenging free radicals. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this assay, the ability of the compound to donate a hydrogen atom to the stable DPPH radical is measured by the decrease in absorbance of the DPPH solution.
Conclusion
This compound is a stilbenoid with promising biological activities that warrant further investigation for potential therapeutic applications. While its fundamental chemical properties are known, a comprehensive experimental characterization, including a definitive melting point, quantitative solubility, and detailed spectral data, is not yet fully available in the public domain. Future research, particularly the full disclosure of the findings from its original isolation, will be crucial for advancing the scientific understanding of this compound. The likely mechanisms of action, based on the broader class of stilbenoids, involve the modulation of key inflammatory and cell survival signaling pathways. As more data becomes available, a clearer picture of the therapeutic potential of this compound will undoubtedly emerge.
References
- 1. Two New Stilbenoids from the Aerial Parts of Arundina graminifolia (Orchidaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Transcriptome Profiling of Flavonoids and Bibenzyls Reveals Medicinal Importance of Rare Orchid Arundina graminifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:151538-56-6 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound | C22H22O4 | CID 91542987 - PubChem [pubchem.ncbi.nlm.nih.gov]
Isoarundinin II: A Technical Overview for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Isoarundinin II, a stilbenoid of interest for researchers in drug discovery and development. This document collates available chemical data, and outlines potential experimental protocols and signaling pathways for further investigation, based on research into its source and related compounds.
Core Compound Details
A summary of the fundamental properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 151538-56-6 | [1][2][3][4][5] |
| Molecular Formula | C₂₂H₂₂O₄ | [1][2][3] |
| Molecular Weight | 350.41 g/mol | [2][3][4] |
| Chemical Name | 3,3'-dihydroxy-2-(p-hydroxybenzyl)-5-methoxybibenzyl | [3] |
| Compound Type | Stilbenoid | [1][2] |
| Natural Source | Arundina graminifolia (Orchidaceae) | [3] |
Background and Potential Biological Significance
This compound is a member of the stilbenoid class of natural products, isolated from the orchid Arundina graminifolia (also known as Arundina bambusifolia). Stilbenoids from this plant have garnered scientific attention for their diverse biological activities, including cytotoxic, neuroprotective, antioxidant, and anti-inflammatory properties. While specific biological data for this compound is limited in currently available literature, the activities of other stilbenoids isolated from the same plant provide a strong rationale for its investigation as a potential therapeutic agent.
Research on extracts and other purified compounds from Arundina graminifolia has demonstrated promising results. For instance, a novel stilbenoid from this orchid, gramniphenol K, exhibited cytotoxicity against A549, SHSY5Y, and MCF7 human tumor cell lines. Furthermore, other isolated stilbenoids have shown cytoprotective effects against beta-amyloid-induced toxicity in PC12 cells, suggesting potential applications in neurodegenerative disease research.
Postulated Experimental Protocols
Based on the reported activities of related compounds, the following experimental protocols are proposed for the comprehensive biological evaluation of this compound.
Cytotoxicity Assays
To assess the potential anticancer activity of this compound, a standard MTT or MTS assay can be employed.
-
Cell Lines: A panel of human cancer cell lines, such as A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and SH-SY5Y (neuroblastoma), should be used.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with a range of concentrations of this compound for 48-72 hours.
-
Following incubation, MTT or MTS reagent is added to each well.
-
After a further incubation period, the absorbance is measured using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated to determine the cytotoxic potency of the compound.
-
Neuroprotection Assays
To investigate the potential neuroprotective effects of this compound, an in vitro model of beta-amyloid (Aβ)-induced toxicity in PC12 cells can be utilized.
-
Cell Line: PC12 (rat adrenal pheochromocytoma) cells, which differentiate into neuron-like cells in the presence of nerve growth factor (NGF).
-
Methodology:
-
Differentiated PC12 cells are pre-treated with various concentrations of this compound for a specified period.
-
The cells are then exposed to a toxic concentration of Aβ oligomers.
-
Cell viability is assessed using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
An increase in cell viability or a decrease in LDH release in the presence of this compound would indicate a neuroprotective effect.
-
Potential Signaling Pathways for Investigation
The biological activities of stilbenoids are often mediated through specific intracellular signaling pathways. Based on the known mechanisms of similar compounds, the following pathways are recommended for investigation in relation to this compound.
Apoptosis Pathway in Cancer Cells
Should this compound demonstrate cytotoxicity, it is crucial to determine if this is mediated by the induction of apoptosis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Two New Stilbenoids from the Aerial Parts of Arundina graminifolia (Orchidaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two New Stilbenoids from the Aerial Parts of Arundina graminifolia (Orchidaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoarundinin II: A Technical Guide to its Therapeutic Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Isoarundinin II, a phenylpropanoid compound isolated from Orchidaceae species such as Arundina bambusifolia and Bletilla striata, as well as from Cudrania tricuspidata, has emerged as a molecule of interest for its diverse therapeutic applications. This document provides a comprehensive technical overview of the existing research on this compound, focusing on its potential as an anti-inflammatory, anticancer, antioxidant, cholinesterase inhibiting, and antibacterial agent. This guide synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes putative mechanisms of action and experimental workflows to support further investigation and drug development efforts.
Introduction
This compound is a stilbenoid first identified in the bamboo orchid, Arundina bambusifolia. Structurally, it belongs to the phenanthrene class of compounds, which are known for their wide range of biological activities.[1][2] Subsequent studies have identified its presence in other botanical sources, including the tubers of Bletilla striata and as a component of Cudrania tricuspidata extracts.[3][4] The reported therapeutic potential of this compound spans several key areas of pharmacological research, including oncology, neurodegenerative disease, inflammation, and infectious diseases. This guide aims to consolidate the current scientific knowledge on this compound to facilitate its exploration as a potential therapeutic lead compound.
Therapeutic Applications and Quantitative Data
The therapeutic potential of this compound has been investigated across several domains. The following sections summarize the key findings and present the available quantitative data in a structured format.
Cholinesterase Inhibitory Activity
This compound has demonstrated inhibitory activity against butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease. This suggests a potential role for this compound in the management of neurodegenerative disorders.[3][5]
Table 1: Cholinesterase Inhibitory Activity of this compound
| Enzyme | Concentration | % Inhibition | IC50 (µM) | Source Organism |
| Acetylcholinesterase (AChE) | 25 µg/mL | 0.9 ± 0.8 | - | Bletilla striata |
| Butyrylcholinesterase (BuChE) | 25 µg/mL | 39.3 ± 2.3 | 46.3 ± 5.8 | Bletilla striata |
Anti-Inflammatory Activity
While specific quantitative data for the anti-inflammatory activity of pure this compound are not yet available in the literature, it has been reported to contribute to the inhibitory effect of plant extracts on nitric oxide (NO) production.[6][7][8] The inhibition of NO is a key target in the development of anti-inflammatory therapies. Related phenanthrenes isolated from Bletilla striata have shown potent inhibition of NO production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, suggesting a similar mechanism for this compound.[9]
Anticancer Activity
The anticancer potential of this compound has been noted, though specific IC50 values against various cancer cell lines are not yet published.[6][7] Review articles on orchid-derived compounds highlight that phenanthrenes, the class to which this compound belongs, are often cytotoxic to human cancer cell lines.[2] Further research is required to quantify the cytotoxic effects of this compound on specific cancer cell lines.
Antioxidant Activity
Antibacterial Activity
This compound is a component of Cudrania tricuspidata extracts that have demonstrated antibacterial effects against the cariogenic bacterium Streptococcus mutans.[4] The extract inhibited bacterial growth and attachment at concentrations of ≥15 μg/mL. While this indicates the potential of this compound as an antibacterial agent, the specific minimum inhibitory concentration (MIC) for the pure compound has not been determined.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cholinesterase Inhibition Assay
The cholinesterase inhibitory activity of this compound was determined using a spectrophotometric method.
-
Principle: The assay is based on the Ellman's method, which measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine), and the product reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product, the absorbance of which is measured over time.
-
Enzymes: Acetylcholinesterase from electric eel and butyrylcholinesterase from equine serum.
-
Substrates: Acetylthiocholine iodide (for AChE) and butyrylthiocholine iodide (for BuChE).
-
Reagents:
-
Phosphate buffer (pH 8.0)
-
DTNB solution
-
This compound solution (dissolved in a suitable solvent, e.g., DMSO)
-
Enzyme solution
-
Substrate solution
-
-
Procedure:
-
In a 96-well microplate, add the phosphate buffer, DTNB solution, and the this compound solution at various concentrations.
-
Add the enzyme solution (AChE or BuChE) to each well and incubate.
-
Initiate the reaction by adding the corresponding substrate solution.
-
Measure the absorbance at a specific wavelength (typically around 412 nm) at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition by comparing the rate of reaction in the presence of this compound to the rate of the control (without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Anti-Inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This protocol describes a common method for assessing the anti-inflammatory potential of a compound by measuring its effect on NO production in activated macrophages.
-
Cell Line: Murine macrophage cell line, such as RAW 264.7 or BV-2 microglial cells.
-
Stimulant: Lipopolysaccharide (LPS).
-
Principle: The Griess assay is used to measure the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Measure the absorbance at approximately 540 nm.
-
Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
-
Calculate the percentage inhibition of NO production and determine the IC50 value.
-
Anticancer Assay: Cytotoxicity Measurement
A standard method to evaluate the anticancer potential of a compound is to measure its cytotoxicity against cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Cell Lines: A panel of human cancer cell lines relevant to the desired therapeutic area (e.g., breast, lung, colon cancer).
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of this compound and incubate for a set period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a wavelength between 500 and 600 nm.
-
Calculate the percentage of cell viability relative to an untreated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Antibacterial Assay: Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.
-
Microorganism: Streptococcus mutans.
-
Principle: The broth microdilution method is used to determine the MIC.
-
Procedure:
-
Prepare a two-fold serial dilution of this compound in a suitable growth medium (e.g., Brain Heart Infusion broth) in a 96-well microplate.
-
Inoculate each well with a standardized suspension of S. mutans.
-
Include a positive control (medium with bacteria, no compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the therapeutic effects of this compound are not yet fully elucidated. However, based on the activities of related compounds, a putative signaling pathway for its anti-inflammatory action can be proposed.
Putative Anti-Inflammatory Signaling Pathway
Phenanthrenes isolated from Bletilla striata have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO). This effect is often mediated through the downregulation of the inducible nitric oxide synthase (iNOS) enzyme. The expression of iNOS is largely controlled by the nuclear factor-kappa B (NF-κB) signaling pathway. It is therefore hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.
Note: This proposed pathway is based on the known mechanisms of related compounds and requires experimental validation for this compound.
Conclusion and Future Directions
This compound presents a promising natural product scaffold for the development of novel therapeutics, particularly in the areas of neurodegenerative disease and inflammation. The available data on its butyrylcholinesterase inhibitory activity is a strong starting point for further investigation. However, significant research gaps remain.
Future research should focus on:
-
Quantitative Biological Evaluation: Determining the IC50 values of pure this compound against a panel of cancer cell lines and for the inhibition of key inflammatory markers like NO, TNF-α, and IL-6.
-
Antibacterial Spectrum: Establishing the MIC of this compound against a broader range of pathogenic bacteria.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound for each of its observed biological activities. This includes validating its effect on the NF-κB pathway and exploring its impact on apoptotic and cell cycle pathways in cancer cells.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy and safety of this compound in relevant animal models of disease.
A thorough investigation of these areas will be crucial to fully understand and harness the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi-res.com [mdpi-res.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological evaluation, molecular modeling and dynamics simulation of phenanthrenes isolated from Bletilla striata as butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. english.shutcm.edu.cn [english.shutcm.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Isoarundinin II: An Unexplored Candidate in the Phytoalexin Arsenal
An In-depth Technical Guide on the Core Concepts and Research Gaps Surrounding Isoarundinin II's Potential Role as a Phytoalexin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phytoalexins are critical components of the plant innate immune system, synthesized de novo in response to pathogen attack. The stilbenoid class of compounds is well-recognized for its phytoalexin activity across various plant species. This compound, a stilbenoid found in select Orchidaceae species, presents a chemical structure suggestive of a role in plant defense. However, a comprehensive review of the current scientific literature reveals a significant knowledge gap. While the chemical properties and presence of this compound in certain plants are documented, its function as a phytoalexin remains uninvestigated. This guide provides a detailed overview of what is currently known about this compound, places it within the broader context of stilbenoid phytoalexins, and outlines the necessary experimental frameworks to elucidate its potential defensive role. We will explore its chemical nature, known biological activities of its source plants, and present generalized experimental protocols and conceptual signaling pathways that can guide future research in this area.
Chemical and Physical Properties of this compound
This compound is a bibenzyl stilbenoid. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C22H22O4 | [1] |
| Molecular Weight | 350.4 g/mol | [1] |
| IUPAC Name | 3-[2-(3-hydroxyphenyl)ethyl]-2-[(4-hydroxyphenyl)methyl]-5-methoxyphenol | [1] |
| CAS Number | 151538-56-6 | [1][2] |
| Class | Stilbenoid | [2] |
Natural Occurrence
This compound has been isolated from a limited number of plant species, all belonging to the Orchidaceae family. The known sources include:
The Postulated Role of this compound as a Phytoalexin
The classification of a compound as a phytoalexin requires evidence of its induction in response to biotic or abiotic stress and its antimicrobial activity. For this compound, there is currently no direct evidence to support its role as a phytoalexin. However, a hypothetical role can be inferred from the activities of related compounds and extracts from its source plants.
Stilbenoids, as a class, are well-established phytoalexins, known for their role in plant resistance to fungal pathogens[4][5]. Extracts from Arundina graminifolia, a known source of this compound, have demonstrated antibacterial and antioxidant properties[6][7][8]. The rhizome extracts, in particular, showed notable antibacterial activity[6]. These activities are attributed to the presence of stilbenoids and phenanthrenes within the plant[7]. While these findings are suggestive, it is crucial to note that the specific contribution of this compound to these effects has not been determined. Furthermore, it is unknown whether the synthesis of this compound is induced by fungal elicitors, a key characteristic of phytoalexins.
Quantitative Data on Antifungal Activity
Direct quantitative data on the antifungal activity of this compound is not available in the current literature. However, to provide a comparative context, the following table summarizes the antifungal and other biological activities of extracts from Arundina graminifolia and other relevant stilbenoids.
| Compound/Extract | Bioactivity | Measurement | Value | Fungal Species/Assay |
| Arundina graminifolia Leaf Extract | Antioxidant | IC50 | 155.17 ± 3.61 µg/mL | DPPH radical scavenging |
| Arundina graminifolia Leaf Extract | Antioxidant | IC50 | 13.82 ± 0.38 µg/mL | ABTS radical scavenging |
| Arundina graminifolia Rhizome Extracts | Antibacterial | MIC/MBC | Lower than root extracts | Various bacteria |
This table highlights the biological activities of extracts from a source plant of this compound, providing an indirect indication of the potential for bioactive constituents. Specific data for this compound is needed.
Experimental Protocols
Detailed experimental protocols for the specific isolation, identification, and bioassay of this compound as a phytoalexin have not been published. The following are generalized methodologies that would be appropriate for such an investigation.
General Protocol for the Isolation and Identification of Stilbenoids from Plant Material
-
Extraction: Air-dried and powdered plant material (e.g., rhizomes of Arundina graminifolia) is extracted with a series of solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, at room temperature.
-
Fractionation: The crude extracts are concentrated under reduced pressure. The methanol extract, typically rich in phenolics, is subjected to column chromatography on silica gel.
-
Purification: Elution is performed with a solvent gradient (e.g., a mixture of n-hexane and ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
-
Final Purification: Further purification of the combined fractions is achieved through repeated column chromatography on Sephadex LH-20 and/or preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: The structure of the purified compound (e.g., this compound) is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
General Protocol for In Vitro Antifungal Bioassay (Broth Microdilution Method)
-
Fungal Culture: The test fungi are cultured on an appropriate medium (e.g., Potato Dextrose Agar) to obtain fresh spores or mycelia.
-
Inoculum Preparation: A suspension of fungal spores or mycelial fragments is prepared in a suitable broth (e.g., RPMI 1640) and the concentration is adjusted to a standard (e.g., 10^4 to 10^5 CFU/mL).
-
Preparation of Test Compound: A stock solution of this compound is prepared in a solvent such as DMSO. Serial dilutions are then made in the test broth in a 96-well microtiter plate.
-
Incubation: The fungal inoculum is added to each well containing the serially diluted compound. The plates are incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes complete visible inhibition of fungal growth.
-
Controls: Positive (a known antifungal agent), negative (broth and inoculum only), and solvent controls are included.
Visualization of Key Pathways and Workflows
Conceptual Signaling Pathway for Phytoalexin Biosynthesis
The following diagram illustrates a generalized signaling cascade leading to the production of phytoalexins in plants upon pathogen recognition. This is a conceptual model and is not specific to this compound.
Caption: A generalized signaling pathway for phytoalexin induction in plants.
Experimental Workflow for Phytoalexin Discovery and Characterization
This diagram outlines a typical workflow for investigating the role of a compound like this compound as a phytoalexin.
Caption: A standard experimental workflow for phytoalexin research.
Conclusion and Future Directions
This compound remains a molecule of interest at the intersection of natural product chemistry and plant pathology. Its stilbenoid structure is a strong indicator of potential phytoalexin activity. However, the current body of scientific literature lacks the direct evidence needed to classify it as such. The biological activities observed in extracts of its source plants, such as Arundina graminifolia, are encouraging but require further deconvolution to ascertain the specific roles of their individual chemical constituents.
For researchers, scientists, and drug development professionals, this compound represents an untapped resource. Future research should prioritize the following:
-
Induction Studies: Investigating whether the production of this compound is upregulated in its host plants upon challenge with various fungal pathogens or elicitors.
-
Antifungal Spectrum: Determining the in vitro antifungal activity of purified this compound against a panel of plant pathogenic and clinically relevant fungi to establish its MIC and MFC (Minimum Fungicidal Concentration) values.
-
Biosynthetic Pathway: Elucidating the enzymatic steps leading to the synthesis of this compound to understand its regulation and potential for biotechnological production.
-
In Planta Function: Conducting experiments to determine if the presence of this compound enhances disease resistance in its native plant species.
The exploration of this compound's role as a phytoalexin holds the promise of discovering a novel natural product with potential applications in agriculture and medicine. The frameworks provided in this guide offer a clear path for the scientific community to address the existing knowledge gaps and unlock the full potential of this intriguing stilbenoid.
References
- 1. This compound | C22H22O4 | CID 91542987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 151538-56-6 [amp.chemicalbook.com]
- 3. Chemical Compounds Isolated from <i>Cremastra Appendiculata</i> and Their Bioactive Activity [kyxuebao.kmmu.edu.cn]
- 4. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Phytochemistry and pharmacological activities of Arundina graminifolia (D.Don) Hochr. And other common Orchidaceae medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Transcriptome Profiling of Flavonoids and Bibenzyls Reveals Medicinal Importance of Rare Orchid Arundina graminifolia [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Extraction of Isoarundinin II from Arundina graminifolia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arundina graminifolia, commonly known as the bamboo orchid, is a terrestrial orchid rich in a variety of bioactive secondary metabolites. Among these, stilbenoids, including bibenzyls and phenanthrenes, have garnered significant interest for their potential pharmacological activities, such as cytotoxic, neuroprotective, and antioxidant effects. Isoarundinin II, a stilbenoid compound, is one of the valuable phytochemicals found in this plant. This document provides a detailed protocol for the extraction and purification of this compound from the aerial parts of Arundina graminifolia, based on established methodologies for similar compounds from this species.
Data Presentation
The following tables summarize the quantitative data associated with the extraction and purification of stilbenoids from Arundina graminifolia.
Table 1: Solvent Extraction Parameters and Yields
| Parameter | Value | Reference |
| Plant Material | Air-dried aerial parts | [1][2] |
| Solvent-to-Solid Ratio | 15 mL/g | [1][2] |
| Extraction Solvents | Cyclohexane, Ethyl Acetate (EtOAc), Methanol (CH₃OH) | [1][2] |
| Extraction Method | Maceration followed by sonication | [1][2] |
| Extraction Time | 30 min maceration + 10 min sonication (repeated 3 times) | [1][2] |
| Temperature | Room Temperature | [1][2] |
| Yields (from 100g dried material) | ||
| Cyclohexane Extract | 0.61 g | [1][2] |
| Ethyl Acetate (EtOAc) Extract | 2.49 g | [1][2] |
Table 2: Purification Yields of Representative Stilbenoids
| Compound | Amount Isolated (from 29.5 mg of Fraction D) | Purification Method |
| Arundiquinone (1) | 0.8 mg | Semi-preparative RP-HPLC |
| Arundigramin (2) | 1.9 mg | Semi-preparative RP-HPLC |
| Lignan Dimer (3) | 1.3 mg | Semi-preparative RP-HPLC |
| Stilbenoid (4) | 1.3 mg | Semi-preparative RP-HPLC |
| Stilbenoid (5) | 1.2 mg | Semi-preparative RP-HPLC |
| Stilbenoid (6) | 1.3 mg | Semi-preparative RP-HPLC |
| From 70 mg of Fraction F | ||
| Stilbenoid (7) | 4.9 mg | Semi-preparative RP-HPLC |
| Stilbenoid (8) | 1.7 mg | Semi-preparative RP-HPLC |
| Stilbenoid (9) | 0.8 mg | Semi-preparative RP-HPLC |
Experimental Protocols
1. Plant Material Preparation
-
Collect the aerial parts of Arundina graminifolia.
-
Wash the plant material thoroughly with deionized water to remove any dirt and debris.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried aerial parts into a fine powder using a mechanical grinder.
2. Solvent Extraction
This protocol is based on a successive extraction method to fractionate compounds based on polarity.
-
Step 2.1: Cyclohexane Extraction (Defatting)
-
Weigh 100 g of the dried, powdered plant material.
-
In a suitable container, add 1.5 L of cyclohexane (1 g of plant material per 15 mL of solvent).[1][2]
-
Macerate the mixture for 30 minutes at room temperature with occasional stirring.[1][2]
-
Sonicate the mixture in an ultrasonic bath for 10 minutes.[1][2]
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh cyclohexane.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude cyclohexane extract.
-
-
Step 2.2: Ethyl Acetate Extraction
-
Air-dry the plant residue from the cyclohexane extraction.
-
Add 1.5 L of ethyl acetate (EtOAc) to the dried residue.
-
Repeat the maceration and sonication process as described in Step 2.1.
-
Filter and repeat the extraction twice more with fresh EtOAc.
-
Combine the EtOAc filtrates and evaporate the solvent under reduced pressure to yield the crude EtOAc extract, which is expected to be rich in stilbenoids.
-
-
Step 2.3: Methanol Extraction (Optional)
-
The remaining plant residue can be further extracted with methanol (CH₃OH) using the same procedure to isolate more polar compounds.
-
3. Chromatographic Purification of this compound
The crude EtOAc extract is subjected to a series of chromatographic techniques for the isolation of this compound.
-
Step 3.1: Silica Gel Column Chromatography
-
Pre-treat the crude EtOAc extract (e.g., 2.5 g) with a small amount of silica gel to create a dry slurry.
-
Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane or a hexane-EtOAc mixture).
-
Load the slurry onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0, 90:10, 80:20, etc., v/v).
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system and visualization under UV light.
-
Combine fractions with similar TLC profiles.
-
-
Step 3.2: Sephadex LH-20 Column Chromatography
-
Dissolve the stilbenoid-rich fractions obtained from the silica gel column in a small volume of methanol.
-
Apply the dissolved sample to a Sephadex LH-20 column equilibrated with methanol.
-
Elute the column with methanol, collecting fractions. This step helps in separating compounds based on their molecular size and polarity.
-
Monitor the fractions by TLC and combine those containing the target compound.
-
-
Step 3.3: Semi-Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Further purify the fractions containing this compound using a semi-preparative RP-HPLC system with a C18 column.
-
A typical mobile phase could be a gradient of methanol and water (both with 0.05% formic acid).[1]
-
The elution can be started with a lower concentration of methanol (e.g., 55%) and gradually increased to a higher concentration (e.g., 100%) to separate the compounds.[1]
-
Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.[1]
-
Evaporate the solvent from the collected fraction to obtain the purified this compound.
-
4. Structure Elucidation
The structure of the isolated this compound can be confirmed using spectroscopic methods such as:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the chemical structure.
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to confirm the molecular formula.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway Diagram: Neuroprotective Action of Stilbenoids
Caption: PI3K/Akt signaling pathway in stilbenoid-mediated neuroprotection.
References
Application Note: Quantitative Analysis of Isoarundinin II in Human Plasma by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive HPLC-MS/MS method for the quantification of Isoarundinin II in human plasma. The protocol utilizes a simple protein precipitation extraction procedure and stable isotope-labeled internal standard for accurate and precise measurement. The method is suitable for pharmacokinetic studies and other drug development applications.
Introduction
This compound is a naphthoquinone compound with potential therapeutic applications. To support its development, a reliable bioanalytical method is required for the quantitative determination of this compound in biological matrices. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity, making it the ideal platform for this purpose. This document provides a detailed protocol for the quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (internal standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound and the internal standard from human plasma.[1][2]
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 10 µL of this compound-d4 internal standard solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Liquid Chromatography
Chromatographic separation is performed on a C18 reversed-phase column.[3][4]
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % B 0.0 10 1.0 10 5.0 95 6.0 95 6.1 10 | 8.0 | 10 |
Mass Spectrometry
A triple quadrupole mass spectrometer is used for detection in Multiple Reaction Monitoring (MRM) mode.[3][5]
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Curtain Gas: 35 psi
-
Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound To be determined To be determined To be determined | this compound-d4 (IS) | To be determined | To be determined | To be determined |
Note: The specific MRM transitions and collision energies for this compound and its internal standard need to be optimized by infusing the pure compounds into the mass spectrometer. For structurally similar naphthoquinones like isoeleutherin, a transition of m/z 273.1 → [product ion] has been reported.[4]
Method Validation
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[6][7][8] The following parameters were assessed.
Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The Lower Limit of Quantification (LLOQ) was established at 1 ng/mL.[3][4]
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| LLOQ | 1 ng/mL |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, low, mid, and high).[3][4]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Low | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, mid, and high QC concentrations.[9]
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 115% | 85 - 115% |
| Mid | 100 | 85 - 115% | 85 - 115% |
| High | 800 | 85 - 115% | 85 - 115% |
Stability
The stability of this compound in human plasma was evaluated under various conditions.[3][4]
| Stability Condition | Duration | Temperature | Stability |
| Bench-top | 4 hours | Room Temperature | Stable |
| Freeze-thaw | 3 cycles | -80°C to Room Temp | Stable |
| Long-term | 30 days | -80°C | Stable |
| Post-preparative | 24 hours | 4°C (Autosampler) | Stable |
Experimental Workflow Visualization
Caption: Experimental workflow for the quantification of this compound in human plasma.
Conclusion
The HPLC-MS/MS method described in this application note is a sensitive, specific, and reliable method for the quantification of this compound in human plasma. The simple sample preparation and short run time make it suitable for high-throughput analysis in support of pharmacokinetic and other drug development studies.
References
- 1. opentrons.com [opentrons.com]
- 2. LC-MS analysis of the plasma metabolome--a novel sample preparation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Development and validation of an LC–MS/MS method for quantification of" by B.H. Kachingwe, Y.-S. Uang et al. [jfda-online.com]
- 7. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 9. akjournals.com [akjournals.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Isoarundinin II
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in the development of novel therapeutics is the identification of compounds that can modulate inflammatory pathways. Isoarundinin II is a novel compound with purported anti-inflammatory potential. This document provides a comprehensive set of protocols to systematically evaluate the anti-inflammatory activity of this compound and to elucidate its mechanism of action, primarily focusing on its effects on the NF-κB and MAPK signaling pathways.
Data Presentation
The following tables summarize hypothetical quantitative data demonstrating the potential anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.
Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Treatment | Concentration (µM) | NO Production (% of LPS control) | PGE2 Production (% of LPS control) |
| Control | - | 5.2 ± 0.8 | 4.5 ± 0.6 |
| LPS | 1 µg/mL | 100 ± 5.1 | 100 ± 6.2 |
| This compound + LPS | 1 | 85.3 ± 4.2 | 88.1 ± 5.5 |
| This compound + LPS | 5 | 62.1 ± 3.5 | 65.7 ± 4.1 |
| This compound + LPS | 10 | 41.5 ± 2.8 | 45.3 ± 3.3 |
| This compound + LPS | 25 | 25.8 ± 1.9 | 28.9 ± 2.1 |
| Dexamethasone + LPS | 10 | 15.2 ± 1.5 | 18.4 ± 1.9 |
*Data are presented as mean ± SD (n=3).
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 35.2 ± 4.1 | 28.9 ± 3.5 | 15.7 ± 2.2 |
| LPS | 1 µg/mL | 1580.4 ± 98.7 | 1250.6 ± 85.4 | 850.3 ± 60.1 |
| This compound + LPS | 1 | 1350.2 ± 75.3 | 1080.1 ± 70.2 | 730.5 ± 55.8 |
| This compound + LPS | 5 | 1020.8 ± 60.9 | 850.7 ± 55.9 | 580.1 ± 40.7 |
| This compound + LPS | 10 | 750.4 ± 45.1 | 610.3 ± 40.3 | 410.6 ± 30.2 |
| This compound + LPS | 25 | 480.9 ± 30.5 | 390.8 ± 25.8 | 260.4 ± 20.1 |
| Dexamethasone + LPS | 10 | 250.6 ± 20.8 | 210.4 ± 18.9 | 140.2 ± 15.3 |
*Data are presented as mean ± SD (n=3).
Table 3: Effect of this compound on iNOS and COX-2 Protein Expression
| Treatment | Concentration (µM) | iNOS Protein Expression (relative to β-actin) | COX-2 Protein Expression (relative to β-actin) |
| Control | - | 0.08 ± 0.02 | 0.05 ± 0.01 |
| LPS | 1 µg/mL | 1.00 ± 0.07 | 1.00 ± 0.08 |
| This compound + LPS | 1 | 0.82 ± 0.06 | 0.85 ± 0.07 |
| This compound + LPS | 5 | 0.59 ± 0.05 | 0.63 ± 0.05 |
| This compound + LPS | 10 | 0.38 ± 0.03 | 0.41 ± 0.04 |
| This compound + LPS | 25 | 0.21 ± 0.02 | 0.24 ± 0.02 |
| Dexamethasone + LPS | 10 | 0.12 ± 0.01 | 0.15 ± 0.01 |
*Data are presented as mean ± SD (n=3) from densitometric analysis of Western blots.
Experimental Protocols
Herein, we provide detailed methodologies for the key experiments to assess the anti-inflammatory activity of this compound.
Cell Culture and Treatment
Protocol:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) depending on the assay and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods (e.g., 24 hours for NO, PGE2, and cytokine assays; shorter time points for signaling pathway analysis).
Cell Viability Assay (MTT Assay)
Protocol:
-
RAW 264.7 cells are seeded in a 96-well plate at a density of 1 × 10^5 cells/well and treated with various concentrations of this compound for 24 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Nitric Oxide (NO) Production Assay
Protocol:
-
RAW 264.7 cells are seeded in a 24-well plate and treated with this compound and/or LPS as described in section 1.
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.[1]
-
Briefly, 100 µL of the supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) and incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm, and the nitrite concentration is determined using a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Assays
Protocol:
-
RAW 264.7 cells are cultured and treated in 24-well plates as described in section 1.
-
After 24 hours of stimulation, the cell culture supernatants are collected.
-
The concentrations of PGE2, TNF-α, IL-6, and IL-1β in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[2][3][4][5][6][7][8]
Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
Protocol:
-
RAW 264.7 cells are seeded in 6-well plates and treated with this compound and/or LPS. For signaling pathway analysis, shorter LPS stimulation times (e.g., 15-60 minutes) are used.
-
After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.[9][10][11]
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-IκBα, IκBα, phospho-p65, p65, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38, or β-actin.[12][13][14][15][16][17][18][19][20][21]
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the expression of target proteins is normalized to β-actin.
Mandatory Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.[22][23][24][25]
Caption: Proposed inhibitory effect of this compound on the MAPK signaling pathway.[26][27][28][29]
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. 4.5. Measurement of Cytokines by ELISA [bio-protocol.org]
- 3. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 6. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.12. Western Blot analysis of iNOS and COX-2 [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phospho-NF-kappaB p65 (Ser536) (93H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Phospho-NF-kappaB p65 (Ser536) Antibody | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. Cox2 Antibody | Cell Signaling Technology [cellsignal.com]
- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 24. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NF-κB - Wikipedia [en.wikipedia.org]
- 26. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. synapse.koreamed.org [synapse.koreamed.org]
- 28. assaygenie.com [assaygenie.com]
- 29. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets | Gut [gut.bmj.com]
Application Notes and Protocols: Cytotoxicity of Isoarundinin II on MCF-7 Cells
Introduction
Isoarundinin II is a stilbenoid compound that has been isolated from various plant species, including but not limited to, Pleione yunnanensis and Arundina graminifolia.[1] Stilbenoids as a class of compounds are known for their diverse biological activities, and researchers are exploring their potential as anticancer agents. This document provides a detailed protocol for assessing the cytotoxic effects of this compound on the human breast cancer cell line MCF-7. The included methodologies cover the determination of the half-maximal inhibitory concentration (IC50), analysis of cell cycle distribution, and assessment of apoptosis induction.
Data Presentation
Table 1: Cytotoxicity of this compound on MCF-7 Cells (MTT Assay)
| Concentration of this compound (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 92.3 ± 5.1 |
| 5 | 75.8 ± 6.2 |
| 10 | 51.2 ± 4.8 |
| 25 | 28.7 ± 3.9 |
| 50 | 15.4 ± 2.5 |
| 100 | 8.1 ± 1.9 |
| IC50 (µM) | ~10 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (0 µM) | 65.2 ± 3.1 | 25.4 ± 2.5 | 9.4 ± 1.8 |
| This compound (10 µM) | 50.1 ± 2.8 | 20.3 ± 2.1 | 29.6 ± 3.3 |
| This compound (25 µM) | 42.5 ± 3.5 | 15.8 ± 1.9 | 41.7 ± 4.1 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Table 3: Apoptosis Induction by this compound in MCF-7 Cells (Annexin V-FITC/PI Staining)
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Control (0 µM) | 95.3 ± 2.2 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.1 ± 0.3 |
| This compound (10 µM) | 60.7 ± 4.5 | 25.4 ± 3.1 | 10.2 ± 1.8 | 3.7 ± 0.9 |
| This compound (25 µM) | 35.2 ± 3.8 | 40.1 ± 4.2 | 20.5 ± 2.9 | 4.2 ± 1.1 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Experimental Protocols
Cell Culture and Maintenance
MCF-7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with this compound at the desired concentrations for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound on MCF-7 cells.
Caption: A hypothetical signaling pathway illustrating how a cytotoxic compound might induce apoptosis.
References
Application Notes & Protocols: Measuring the Antioxidant Capacity of Isoarundinin II
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isoarundinin II is a flavonoid, a class of phenolic compounds known for their potential health benefits, including antioxidant effects.[1][2] Quantifying the antioxidant capacity of this compound is a critical step in evaluating its potential as a therapeutic agent or functional ingredient. Antioxidant activity can be mediated through various mechanisms, broadly categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3][4] This document provides detailed protocols for four common in vitro assays—DPPH, ABTS, FRAP, and ORAC—to comprehensively characterize the antioxidant profile of this compound.
Overall Experimental Workflow
The general process for evaluating the antioxidant capacity of a compound involves sample preparation, execution of selected antioxidant assays, data acquisition, and subsequent analysis to determine key metrics like IC₅₀ or Trolox Equivalents.
Caption: General workflow for assessing the antioxidant capacity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the single electron transfer (SET) mechanism.[3] DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[5][6] The discoloration is measured spectrophotometrically, where a greater decrease in absorbance indicates higher antioxidant activity.[7]
Experimental Protocol:
-
Reagents and Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Trolox or Ascorbic acid (for positive control)
-
96-well microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
DPPH Working Solution Preparation: Prepare a 0.1 mM DPPH solution in methanol or ethanol.[6] Keep this solution protected from light. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). From the stock, prepare a series of dilutions to obtain a range of final concentrations for testing.
-
Reaction Setup:
-
Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[7]
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] × 100[5]
-
Abs_control: Absorbance of the DPPH solution with the solvent blank.
-
Abs_sample: Absorbance of the DPPH solution with the this compound sample.
The IC₅₀ value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging percentage against the concentration of this compound.
-
Data Presentation:
Table 1: DPPH Assay Raw Data Template
| Concentration (µg/mL) | Absorbance (Rep 1) | Absorbance (Rep 2) | Absorbance (Rep 3) | Average Absorbance | % Scavenging Activity |
|---|---|---|---|---|---|
| Control (0) | 0 | ||||
| X₁ | |||||
| X₂ | |||||
| X₃ | |||||
| X₄ |
| Positive Control | | | | | |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This SET-based assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[3] The ABTS•⁺ is a blue-green chromophore produced by reacting ABTS with potassium persulfate.[8][9] In the presence of an antioxidant, the radical cation is reduced back to the colorless ABTS, and the decrease in absorbance is measured at 734 nm.[10]
Experimental Protocol:
-
Reagents and Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Trolox or Ascorbic acid (positive control)
-
96-well microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
ABTS•⁺ Stock Solution Preparation: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical.[8]
-
ABTS•⁺ Working Solution: Before use, dilute the stock solution with ethanol or PBS to an absorbance of 0.70 (±0.02) at 734 nm.[9]
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.
-
Reaction Setup:
-
To each well, add 10 µL of the sample dilution, positive control, or solvent blank.
-
Add 200 µL of the ABTS•⁺ working solution.[11]
-
-
Incubation: Mix and incubate at room temperature for 6-10 minutes.[9][10]
-
Measurement: Measure the absorbance at 734 nm.[9]
-
-
Calculation: The calculation for scavenging activity and IC₅₀ is the same as for the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.
Data Presentation:
Table 2: ABTS Assay Raw Data Template
| Concentration (µg/mL) | Absorbance (Rep 1) | Absorbance (Rep 2) | Absorbance (Rep 3) | Average Absorbance | % Scavenging Activity |
|---|---|---|---|---|---|
| Control (0) | 0 | ||||
| X₁ | |||||
| X₂ | |||||
| X₃ | |||||
| X₄ |
| Positive Control | | | | | |
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay is a SET-based method that measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[12][13] The change in absorbance is measured at 593 nm. The antioxidant potential is determined by the sample's ability to drive this reduction.[14]
Experimental Protocol:
-
Reagents and Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) or Trolox (for standard curve)
-
96-well microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
FRAP Reagent Preparation: Prepare the FRAP working reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[12] Warm this solution to 37°C before use.
-
Sample and Standard Preparation: Prepare serial dilutions of this compound. Prepare a standard curve using known concentrations of FeSO₄ or Trolox.
-
Reaction Setup:
-
Incubation: Incubate the plate at 37°C for 4-10 minutes.[13][14]
-
Measurement: Measure the absorbance at 593 nm.[12]
-
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard (FeSO₄ or Trolox). The results are expressed as FRAP values (in µM Fe²⁺ equivalents) or Trolox equivalents (TEAC).
Data Presentation:
Table 3: FRAP Assay Standard Curve and Sample Data
| Standard/Sample | Concentration (µM) | Average Absorbance |
|---|---|---|
| Blank | 0 | |
| FeSO₄ Std 1 | ||
| FeSO₄ Std 2 | ||
| FeSO₄ Std 3 | ||
| FeSO₄ Std 4 | ||
| This compound | Test Conc. |
| Positive Control | Test Conc. | |
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[16][17] Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[18] The antioxidant quenches the radicals, preserving the fluorescence. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve (AUC).[17]
Experimental Protocol:
-
Reagents and Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Trolox (for standard curve)
-
Black 96-well microplate
-
Fluorescence microplate reader with injectors
-
-
Procedure:
-
Reagent Preparation: Prepare fresh solutions of fluorescein, AAPH, and Trolox standards in phosphate buffer.
-
Sample Preparation: Prepare serial dilutions of this compound in phosphate buffer.
-
Reaction Setup:
-
Incubation: Mix and incubate the plate at 37°C for 30 minutes in the plate reader.[16][18]
-
Initiation and Measurement:
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC for each sample by subtracting the AUC of the blank.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of this compound from the standard curve. The results are expressed as µmole of Trolox Equivalents (TE) per gram or mole of the compound.
-
Data Presentation:
Table 4: Summary of Antioxidant Capacity for this compound
| Assay Method | Mechanism | Result Metric | Value for this compound | Value for Positive Control (e.g., Trolox) |
|---|---|---|---|---|
| DPPH | SET | IC₅₀ (µg/mL) | ||
| ABTS | SET | IC₅₀ (µg/mL) | ||
| FRAP | SET | TEAC (µM TE/mg) |
| ORAC | HAT | TEAC (µM TE/mg) | | |
Cellular Antioxidant Mechanisms: The Nrf2 Pathway
Beyond direct radical scavenging, flavonoids can exert antioxidant effects by modulating cellular signaling pathways. A primary example is the Keap1-Nrf2 pathway, a master regulator of the antioxidant response.[20] Under normal conditions, the transcription factor Nrf2 is bound and inhibited by Keap1. In response to oxidative stress or activators like this compound, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), upregulating the expression of numerous protective genes (e.g., NQO1, HO-1).[21]
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. mdpi.com [mdpi.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. kamiyabiomedical.com [kamiyabiomedical.com]
- 18. mdpi.com [mdpi.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Isoorientin induces Nrf2 pathway-driven antioxidant response through phosphatidylinositol 3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Animal Studies of Isoarundinin II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design of studies investigating the therapeutic potential of Isoarundinin II, a stilbenoid compound. Based on the known biological activities of stilbenoids, the primary focus of these protocols is to evaluate the anti-inflammatory and antioxidant properties of this compound.
Introduction to this compound
This compound is a naturally occurring stilbenoid. Stilbenoids, a class of polyphenolic compounds, are recognized for their diverse pharmacological activities, including potent anti-inflammatory and antioxidant effects[1][2][3][4]. These properties make this compound a promising candidate for in vivo investigation in various disease models associated with inflammation and oxidative stress. Due to the generally poor water solubility of stilbenoids, careful consideration of the formulation and administration route is crucial for in vivo studies[1][5][6][7].
Proposed In Vivo Experimental Design
A tiered approach is recommended to comprehensively evaluate the in vivo efficacy of this compound. This involves initial acute toxicity studies, followed by proof-of-concept studies in established models of acute inflammation and oxidative stress.
Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and identify any potential acute toxic effects of this compound.
Protocol:
-
Animal Model: Healthy adult Swiss albino mice (male and female, 8-10 weeks old).
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% DMSO in sterile saline, administered orally).
-
Groups 2-6: this compound administered orally at increasing doses (e.g., 100, 250, 500, 1000, 2000 mg/kg body weight).
-
-
Procedure:
-
Administer a single oral dose of this compound or vehicle.
-
Observe animals continuously for the first 4 hours for any signs of toxicity (e.g., changes in behavior, grooming, respiration, and mortality).
-
Continue observation daily for 14 days.
-
Record body weight at regular intervals.
-
At the end of the study, perform gross necropsy and collect major organs for histopathological examination.
-
In Vivo Anti-inflammatory Activity Assessment
This widely used model assesses the effect of a compound on acute, localized inflammation.
Experimental Protocol:
-
Animal Model: Male Wistar rats (150-200 g).
-
Groups (n=6 per group):
-
Group 1: Normal Control (no treatment).
-
Group 2: Vehicle Control (0.5% DMSO in saline, p.o.) + Carrageenan.
-
Group 3: Positive Control (Indomethacin, 10 mg/kg, p.o.) + Carrageenan.
-
Groups 4-6: this compound (e.g., 25, 50, 100 mg/kg, p.o.) + Carrageenan.
-
-
Procedure:
-
Administer this compound, vehicle, or indomethacin orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema.
-
At the end of the experiment, euthanize the animals and collect the paw tissue for biochemical and histopathological analysis.
-
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Inhibition of Edema at 4h |
| 1 | Normal Control | - | |||||
| 2 | Vehicle Control | - | |||||
| 3 | Indomethacin | 10 | |||||
| 4 | This compound | 25 | |||||
| 5 | This compound | 50 | |||||
| 6 | This compound | 100 |
This model evaluates the effect of a compound on systemic inflammation by measuring pro-inflammatory cytokine levels.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Groups (n=6 per group):
-
Group 1: Normal Control (saline i.p.).
-
Group 2: Vehicle Control (0.5% DMSO in saline, p.o.) + LPS.
-
Group 3: Dexamethasone (1 mg/kg, i.p.) + LPS.
-
Groups 4-6: this compound (e.g., 25, 50, 100 mg/kg, p.o.) + LPS.
-
-
Procedure:
-
Administer this compound, vehicle, or dexamethasone 1 hour before LPS injection.
-
Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (1 mg/kg).
-
After 4-6 hours, collect blood via cardiac puncture for cytokine analysis (TNF-α, IL-6, IL-1β) using ELISA.
-
Euthanize the animals and collect lung and liver tissues for histopathological examination and analysis of inflammatory markers.
-
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Serum IL-1β (pg/mL) |
| 1 | Normal Control | - | |||
| 2 | Vehicle Control | - | |||
| 3 | Dexamethasone | 1 | |||
| 4 | This compound | 25 | |||
| 5 | This compound | 50 | |||
| 6 | This compound | 100 |
In Vivo Antioxidant Activity Assessment
This model is used to induce acute hepatotoxicity through oxidative stress, allowing for the evaluation of the antioxidant and hepatoprotective effects of a compound.
Experimental Protocol:
-
Animal Model: Male Wistar rats (150-200 g).
-
Groups (n=6 per group):
-
Group 1: Normal Control (Olive oil i.p.).
-
Group 2: Vehicle Control (0.5% DMSO in saline, p.o.) + CCl4.
-
Group 3: Positive Control (Silymarin, 100 mg/kg, p.o.) + CCl4.
-
Groups 4-6: this compound (e.g., 25, 50, 100 mg/kg, p.o.) + CCl4.
-
-
Procedure:
-
Pre-treat animals with this compound, vehicle, or silymarin orally for 7 consecutive days.
-
On the 7th day, 1 hour after the last treatment, administer a single intraperitoneal injection of CCl4 (1 mL/kg, 1:1 in olive oil).
-
24 hours after CCl4 administration, collect blood for the analysis of liver function enzymes (ALT, AST).
-
Euthanize the animals and collect the liver for histopathological examination and biochemical analysis of antioxidant enzymes (SOD, CAT, GPx) and lipid peroxidation (MDA).
-
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Serum ALT (U/L) | Serum AST (U/L) | Liver SOD (U/mg protein) | Liver CAT (U/mg protein) | Liver GPx (U/mg protein) | Liver MDA (nmol/mg protein) |
| 1 | Normal Control | - | ||||||
| 2 | Vehicle Control | - | ||||||
| 3 | Silymarin | 100 | ||||||
| 4 | This compound | 25 | ||||||
| 5 | This compound | 50 | ||||||
| 6 | This compound | 100 |
Detailed Methodologies for Key Experiments
Preparation of this compound for Administration
Due to the poor water solubility of stilbenoids, this compound should be dissolved in a minimal amount of dimethyl sulfoxide (DMSO) and then diluted with sterile saline to the final desired concentration. The final concentration of DMSO should not exceed 0.5% to avoid vehicle-induced toxicity. Alternatively, a suspension can be prepared using 0.5% carboxymethylcellulose (CMC) in water.
Biochemical Assays for Antioxidant Status
-
Excise the liver or paw tissue and wash with ice-cold phosphate-buffered saline (PBS, pH 7.4).
-
Blot the tissue dry and weigh it.
-
Homogenize the tissue in 10 volumes of ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the biochemical assays.
-
The assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.
-
The reaction mixture contains the tissue supernatant, xanthine, NBT, and xanthine oxidase in a suitable buffer.
-
The absorbance is measured at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of NBT reduction.
-
The assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
-
The reaction is initiated by adding the tissue supernatant to a solution of H₂O₂ in phosphate buffer.
-
The decrease in absorbance at 240 nm is monitored for a specific time. One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
-
This assay measures the oxidation of glutathione (GSH) to oxidized glutathione (GSSG) catalyzed by GPx, coupled to the recycling of GSSG back to GSH by glutathione reductase (GR) using NADPH.
-
The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity. One unit of GPx activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
-
MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions at high temperature to form a pink-colored complex.
-
The tissue supernatant is mixed with TBA reagent and heated.
-
After cooling, the absorbance of the supernatant is measured at 532 nm. The concentration of MDA is calculated using a standard curve of 1,1,3,3-tetramethoxypropane.
Visualization of Signaling Pathways and Workflows
Signaling Pathways Potentially Modulated by this compound
Stilbenoids are known to modulate key signaling pathways involved in inflammation and oxidative stress. The following diagrams illustrate these potential mechanisms of action for this compound.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential activation of the Nrf2-ARE antioxidant pathway by this compound.
Experimental Workflow Diagrams
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Caption: Experimental workflow for the CCl4-induced oxidative stress model.
References
- 1. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prenylated Stilbenoids Affect Inflammation by Inhibiting the NF-κB/AP-1 Signaling Pathway and Cyclooxygenases and Lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhancing Solubility and Bioefficacy of Stilbenes by Liposomal Encapsulation—The Case of Macasiamenene F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Isoarundinin II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of Isoarundinin II, a phenylpropanoid with potential anti-inflammatory and anticancer properties. The following sections detail the experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Additionally, potential signaling pathways involved in its biological activity are illustrated.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC method is typically employed for the analysis of phenylpropanoids.
Experimental Protocol:
A simple and sensitive HPLC method can be developed and validated for the determination of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient elution using a mixture of two solvents is often effective for separating phenylpropanoids and related impurities.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 70% B
-
25-30 min: 70% B
-
30-35 min: Linear gradient from 70% to 10% B
-
35-40 min: 10% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength of 280 nm, which is characteristic for many aromatic compounds.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase composition (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation:
| Parameter | Typical Value |
| Retention Time (tR) | 15 - 25 min (highly dependent on the specific compound and conditions) |
| Purity (%) | > 95% (as determined by peak area normalization) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
Experimental Workflow for HPLC Analysis
Caption: A typical workflow for the HPLC analysis of this compound.
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis. Electrospray ionization (ESI) is a common ionization technique for this class of compounds.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass measurements.
-
Scan Range: m/z 100 - 1000
-
Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to induce fragmentation.
-
Sample Infusion: The sample can be directly infused into the mass spectrometer or introduced via an HPLC system as described above.
Data Presentation:
| Ion | Observed m/z | Interpretation |
| [M+H]+ | [Expected MW + 1.0078] | Protonated molecule (Positive ion mode) |
| [M-H]- | [Expected MW - 1.0078] | Deprotonated molecule (Negative ion mode) |
| [M+Na]+ | [Expected MW + 22.9898] | Sodium adduct (Positive ion mode) |
| Fragment Ions | Varies | Provides structural information based on bond cleavages |
Logical Relationship of MS Fragmentation
Caption: General fragmentation pathway of a molecule in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
-
Solvent: Deuterated solvent such as Methanol-d4 (CD3OD) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Experiments:
-
1H NMR: Provides information on the number, chemical environment, and coupling of protons.
-
13C NMR: Provides information on the number and chemical environment of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to establish correlations between protons and carbons, aiding in the complete assignment of the structure.
-
-
Sample Concentration: 5-10 mg of this compound dissolved in 0.5-0.7 mL of deuterated solvent.
Data Presentation:
¹H NMR Data (Example for a Phenylpropanoid Structure)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 6.5 - 7.5 | m | - | - | Aromatic Protons |
| 4.0 - 5.0 | m | - | - | Protons adjacent to oxygen |
| 2.5 - 3.5 | m | - | - | Aliphatic Protons |
¹³C NMR Data (Example for a Phenylpropanoid Structure)
| Chemical Shift (δ, ppm) | Assignment |
| 160 - 170 | Carbonyl Carbons |
| 110 - 160 | Aromatic Carbons |
| 50 - 80 | Carbons bonded to oxygen |
| 20 - 40 | Aliphatic Carbons |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups within a molecule.
Experimental Protocol:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Scan Range: 4000 - 400 cm⁻¹
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3500 | Broad | O-H stretching (hydroxyl groups) |
| 2850 - 3000 | Medium | C-H stretching (aliphatic) |
| ~1700 | Strong | C=O stretching (carbonyl group) |
| 1500 - 1600 | Medium-Strong | C=C stretching (aromatic ring) |
| 1000 - 1300 | Strong | C-O stretching |
Potential Biological Activity and Signaling Pathways
Based on its classification as a phenylpropanoid, this compound is likely to exhibit anti-inflammatory and anticancer activities. The following diagrams illustrate generalized signaling pathways that are often modulated by such compounds.
Generalized Anti-Inflammatory Signaling Pathway
Troubleshooting & Optimization
Technical Support Center: Optimizing Isoarundinin II Yield from Plant Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Isoarundinin II from plant sources.
Frequently Asked Questions (FAQs)
Q1: What are the likely plant sources for this compound?
A1: While specific research on this compound is limited, its related compound, Isoarundinin I, has been isolated from the orchid Arundina graminifolia (also known as Arundina bambusifolia)[1]. Therefore, it is highly probable that this compound can also be found in orchids of the Orchidaceae family, particularly within the genera Arundina, Dendrobium, Coelogyne, and Phragmipedium, which are known to produce a variety of stilbenoids.[2][3][4][5]
Q2: What is the general chemical class of this compound and what are its stability concerns?
A2: this compound is a stilbenoid, a class of naturally occurring phenolic compounds. Like many stilbenoids, it is susceptible to photo-induced degradation. Exposure to light, especially UV light, can cause isomerization from the trans-isomer to the cis-isomer and may lead to further degradation[6]. It is crucial to protect extracts and purified compounds from light during all stages of extraction, purification, and storage.
Q3: Which solvents are most effective for extracting stilbenoids like this compound?
A3: Polar organic solvents are generally the most effective for extracting stilbenoids. Methanol and ethanol, often in aqueous solutions (e.g., 60-80% in water), are commonly used and have shown high efficacy.[7] Acetone is also a viable option.[7] The choice of solvent can significantly impact the yield, and optimization is recommended for each specific plant matrix. For instance, in the extraction of trans-resveratrol from grape waste, a 4:1 ethanol:diethyl ether mixture showed superior results.[8]
Q4: What are the key factors influencing the extraction efficiency of this compound?
A4: The primary factors that affect the extraction yield of stilbenoids include:
-
Solvent Type and Polarity: The choice of solvent and its concentration are critical.[7]
-
Extraction Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may degrade thermolabile compounds.[7]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compounds.
-
Solid-to-Liquid Ratio: A lower ratio (more solvent) generally improves extraction efficiency but can make downstream processing more challenging.[8]
-
Particle Size of Plant Material: Grinding the plant material to a smaller particle size increases the surface area available for extraction.[8]
-
pH of the Extraction Medium: The pH can influence the stability and solubility of phenolic compounds.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of this compound.
Low Extraction Yield
| Possible Cause | Troubleshooting Tip |
| Inappropriate Solvent Choice | Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures). An 80% aqueous methanol solution is often a good starting point for phenolic compounds.[7] |
| Insufficient Extraction Time | Increase the extraction time. For maceration, this could be from several hours to days. For methods like ultrasound-assisted extraction, incremental increases (e.g., 30, 60, 90 minutes) should be tested. |
| Poor Solvent Penetration | Ensure the plant material is finely ground (e.g., 350-500 µm particle size) to increase surface area.[8] Agitation or sonication can also improve solvent penetration. |
| Suboptimal Temperature | Optimize the extraction temperature. For heat-reflux extraction, the boiling point of the solvent is used. For other methods, test a range (e.g., 25°C, 40°C, 60°C). Be aware of potential degradation at higher temperatures.[7] |
| Incorrect Solid-to-Liquid Ratio | Increase the volume of solvent relative to the plant material. Ratios from 1:10 to 1:40 (g/mL) are commonly tested.[8] |
| Degradation of this compound | Protect the extraction process from light and high temperatures to prevent degradation of the stilbenoid.[6] |
Impure Extract
| Possible Cause | Troubleshooting Tip |
| Co-extraction of Unwanted Compounds | Perform a preliminary defatting step with a non-polar solvent like n-hexane to remove lipids and chlorophylls before the main extraction. |
| Complex Plant Matrix | Employ a multi-step purification process. Start with solid-phase extraction (SPE) for initial cleanup, followed by column chromatography.[9] |
| Pigment Contamination | Consider using activated charcoal to remove colored impurities before proceeding to further purification steps.[6] |
Purification Challenges (Column Chromatography)
| Possible Cause | Troubleshooting Tip |
| Poor Separation of Compounds | Optimize the mobile phase polarity using Thin Layer Chromatography (TLC) first. A gradient elution may be necessary for complex mixtures.[6] |
| Compound Tailing or Streaking | This may be due to overloading the column, poor solubility in the mobile phase, or interaction with acidic silica gel. Reduce the sample load or try a different stationary phase like alumina or florisil.[6][10] |
| Compound Irreversibly Sticking to the Column | The compound may be unstable on silica gel. Test for stability using 2D TLC. If unstable, consider using a less acidic stationary phase or deactivating the silica gel.[10] |
| Crystallization in the Column | The compound may be precipitating in the column due to low solubility in the mobile phase. Try a different solvent system in which the compound is more soluble. |
Quantitative Data Presentation
The following tables summarize the impact of various parameters on stilbenoid yield, using trans-resveratrol as a representative example due to the availability of quantitative data. These principles are directly applicable to the optimization of this compound extraction.
Table 1: Effect of Solvent Type on Trans-Resveratrol Yield
| Solvent System (v/v) | Yield (mg/kg Dry Weight) |
| Methanol 99.9% | 85.12 |
| Methanol 99.9% + 1% HCl | 92.06 |
| Ethanol 99.9% | 110.15 |
| Ethanol:Water 80:20 | 125.34 |
| Ethanol:Diethyl Ether 4:1 | 147.14 |
| Acetone 99.9% | 75.89 |
| Data adapted from a study on Vitis vinifera pruning waste.[8] |
Table 2: Effect of Solid-to-Liquid Ratio on Trans-Resveratrol Yield
| Ratio (g/mL) | Yield (mg/kg Dry Weight) |
| 1:10 | 105.22 |
| 1:15 | 115.98 |
| 1:20 | 123.75 |
| 1:25 | 135.88 |
| 1:30 | 142.16 |
| 1:35 | 146.95 |
| 1:40 | 147.05 |
| Solvent: Ethanol:Diethyl Ether (4:1), Time: 4 days, Particle Size: 500-350 µm.[8] |
Table 3: Effect of Extraction Time on Trans-Resveratrol Yield
| Time (days) | Yield (mg/kg Dry Weight) |
| 1 | 118.91 |
| 2 | 130.47 |
| 3 | 140.23 |
| 4 | 147.11 |
| 5 | 147.13 |
| Solvent: Ethanol:Diethyl Ether (4:1), Ratio: 1:35 g/mL, Particle Size: 500-350 µm.[8] |
Experimental Protocols
Protocol 1: General Purpose Stilbenoid Extraction
This protocol is a starting point for the extraction of this compound from dried orchid material.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., stems, leaves) at 40°C until a constant weight is achieved.
-
Grind the dried material into a fine powder (particle size of approximately 350-500 µm).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 200 mL of 80% aqueous methanol (a 1:20 solid-to-liquid ratio).
-
Macerate the mixture for 24 hours at room temperature with constant stirring, ensuring the flask is protected from light.
-
Alternatively, perform ultrasound-assisted extraction for 60 minutes at 40°C.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the solid residue with another 100 mL of the solvent to maximize yield.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
-
Crude Extract:
-
The resulting residue is the crude extract containing this compound. This can be weighed to determine the crude yield and stored at -20°C for further purification.
-
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup
This protocol is for the initial purification of the crude extract.
-
Preparation:
-
Dissolve 1 g of the crude extract in a minimal amount of the mobile phase.
-
Condition a C18 SPE cartridge by washing it sequentially with 10 mL of methanol and then 10 mL of deionized water.
-
-
Loading and Washing:
-
Load the dissolved crude extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove highly polar impurities.
-
Wash the cartridge with 10 mL of 20% aqueous methanol to remove moderately polar impurities.
-
-
Elution:
-
Elute the stilbenoid-enriched fraction from the cartridge using 15 mL of 80% aqueous methanol.
-
-
Final Step:
-
Evaporate the solvent from the eluted fraction to obtain a purified extract ready for further chromatographic separation (e.g., HPLC).
-
Visualizations
Stilbenoid Biosynthesis Pathway
Caption: General biosynthetic pathway of stilbenoids via the phenylpropanoid pathway.
General Extraction and Purification Workflow
Caption: A logical workflow for the extraction and purification of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Research Progress on Natural Stilbenes in Dendrobium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of Extraction Conditions of Some Phenolic Compounds from White Horehound (Marrubium vulgare L.) Leaves [scirp.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification [chem.rochester.edu]
Technical Support Center: Improving the Solubility of Isoarundinin II for In Vitro Assays
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the solubility of Isoarundinin II in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a stilbenoid compound with the chemical formula C22H22O4.[1][2] Like many complex organic molecules, it has poor aqueous solubility, which is a primary driver of precipitation in the aqueous environment of cell culture media or assay buffers.[3][4] For reliable and reproducible in vitro results, the test compound must be fully dissolved; otherwise, the actual concentration exposed to cells or target proteins will be lower than intended, leading to inaccurate data.[4]
Q2: What is the recommended first step for dissolving this compound?
A2: The standard initial approach is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent in drug discovery for this purpose due to its ability to dissolve a wide range of organic compounds.[5][6] It is recommended to prepare a high-concentration stock (e.g., 10-20 mM) in 100% anhydrous DMSO. This stock can then be stored at -20°C or -80°C for long-term stability.[1]
Q3: My this compound precipitates when I add the DMSO stock to my aqueous cell culture medium. What is happening and how can I fix it?
A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it is poorly soluble.[4] The rapid change in solvent polarity causes the compound to precipitate.
To mitigate this, consider the following:
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically less than 0.5%, as higher concentrations can be toxic to cells.[7] This requires using a highly concentrated DMSO stock.
-
Modify the Dilution Method: Instead of adding the stock solution directly, add it dropwise to the medium while gently vortexing or swirling.[7] This can help disperse the compound more effectively.
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.[7]
-
Assess Kinetic Solubility: You may be exceeding the compound's kinetic solubility limit in your specific medium. It is crucial to determine this limit experimentally.[7]
Q4: What are some alternative solubilization strategies if DMSO alone is insufficient or causes toxicity?
A4: If solubility issues persist, several advanced techniques can be employed:
-
Co-solvents: Using a combination of solvents can enhance solubility.[8] Common co-solvents used with water include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9][10] These can be used in combination with DMSO, but their compatibility and potential toxicity must be evaluated for your specific cell line.[7]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility.[11][12] Hydroxypropyl-β-cyclodextrin (HPβCD) is frequently used in pharmaceutical formulations due to its high aqueous solubility and low toxicity profile.[13]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility. However, this must be done within the physiological tolerance of the cells in your assay.[14]
Q5: How can I determine the maximum soluble concentration of this compound in my specific assay conditions?
A5: Determining the kinetic solubility of your compound in your exact cell culture medium (including serum) is a critical step.[7] This can be done using a plate-based nephelometry assay, which measures light scattering caused by insoluble particles. An increase in light scattering compared to a control (medium with DMSO only) indicates precipitation.[4] The highest concentration that does not show a significant increase in light scattering is considered the kinetic solubility limit.
Physicochemical Data & Solvent Recommendations
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C22H22O4 | [1][15] |
| Molecular Weight | 350.41 g/mol | [1][15] |
| Type | Stilbenoid | [1][2][16] |
| Aqueous Solubility | No data available (presumed low) | [3] |
Table 2: Common Solvents and Stock Solution Recommendations
| Solvent | Recommended Max. Stock Conc. | Recommended Final Assay Conc. | Notes |
| DMSO | 10-20 mM | ≤ 0.5% (v/v) | Standard first choice. Check cell line tolerance. Can cause precipitation upon aqueous dilution.[7][17] |
| Ethanol | Variable | ≤ 0.5% (v/v) | Can be used as a co-solvent. Check cell line tolerance as it can be more toxic than DMSO.[9] |
| DMF | Variable | ≤ 0.1% (v/v) | Less common for cell-based assays due to higher toxicity. |
| Aqueous Buffer with Cyclodextrin | Dependent on complexation efficiency | N/A | Can significantly increase aqueous solubility. HPβCD is a common choice.[13] |
Troubleshooting Guide
Table 3: Troubleshooting Summary for Compound Precipitation
| Scenario | Potential Cause | Recommended Action |
| Precipitate forms immediately upon dilution in media | Exceeded kinetic solubility; rapid solvent polarity change. | 1. Lower the final compound concentration. 2. Add stock solution dropwise while vortexing the media.[7] 3. Test solubility in a simpler buffer (e.g., PBS) to check for media component interactions.[7] |
| Precipitate forms over time during incubation (e.g., 24-48h) | Compound instability; temperature-dependent solubility; pH shift due to cell metabolism. | 1. Assess compound stability in media over time (e.g., via LC-MS). 2. Ensure stable incubator temperature. 3. Use a medium buffered with HEPES to maintain stable pH.[7] |
| No visible precipitate, but low or inconsistent assay signal | Micro-precipitation not visible to the naked eye. | 1. Centrifuge the assay plate and look for a pellet.[18] 2. Perform a kinetic solubility assay to determine the true solubility limit.[4] |
| Cell toxicity observed at desired concentration | Solvent toxicity or compound's intrinsic toxicity. | 1. Ensure the final solvent concentration is below the toxic threshold for your cell line (e.g., <0.5% DMSO).[7] 2. Consider alternative solubilizers like cyclodextrins which are generally less toxic.[13] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Preparation: Perform all steps in a sterile environment (e.g., a laminar flow hood). Use sterile, amber glass vials to protect the compound from light.[4]
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Solvent Addition: Add the calculated volume of anhydrous, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Dissolution: Vortex the vial for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes to aid dissolution.
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.[4]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term or -80°C for long-term storage.[1]
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
-
Compound Dilution Plate: In a 96-well polypropylene plate, prepare a 2x final concentration serial dilution of your this compound DMSO stock in 100% DMSO.
-
Assay Plate Preparation: In a clear-bottom 96-well assay plate, add 98 µL of your specific cell culture medium (including serum and other additives) to each well.
-
Compound Addition: Transfer 2 µL of the DMSO serial dilutions to the corresponding wells of the assay plate. This creates a 1:50 dilution and a final DMSO concentration of 2%. Also, prepare negative control wells containing medium + 2% DMSO only.
-
Incubation: Shake the plate for 1-2 hours at room temperature, protected from light.
-
Measurement: Measure the light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.
-
Analysis: Plot the light scattering units versus the compound concentration. The concentration at which a sharp increase in light scattering is observed above the baseline of the negative control is the kinetic solubility limit.[4]
Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HPβCD) for Solubilization
-
Complex Preparation: Prepare aqueous solutions of HPβCD (e.g., 1-10% w/v) in your desired buffer or cell culture medium.
-
Method A (Direct Addition): Prepare a highly concentrated stock of this compound in DMSO. Add this stock solution to the HPβCD solution while vortexing. The cyclodextrin in the aqueous phase will help to keep the compound in solution.
-
Method B (Solvent Evaporation): a. Dissolve both this compound and HPβCD in an appropriate organic solvent (e.g., a methanol/water mixture). A molar ratio of 1:1 to 1:4 (Drug:CD) is a good starting point.[13] b. Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to form a thin film. c. Reconstitute the resulting solid complex in the desired volume of cell culture medium or buffer.
-
Filtration: Filter the final solution through a 0.22 µm sterile filter to remove any non-complexed drug aggregates.
-
Validation: The concentration of the solubilized drug in the final filtered solution should be confirmed analytically (e.g., via HPLC-UV).
Visualizations
Caption: Workflow for Solubility Assessment of this compound.
Caption: Decision Tree for Troubleshooting Precipitation.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS 151538-56-6|DC Chemicals [dcchemicals.com]
- 3. This compound|151538-56-6|MSDS [dcchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. ijpbr.in [ijpbr.in]
- 11. chemicaljournals.com [chemicaljournals.com]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound | C22H22O4 | CID 91542987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound | 151538-56-6 [amp.chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Stereospecific Synthesis of Stilbenoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereospecific synthesis of stilbenoids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereospecific synthesis of stilbenoids?
A1: The main challenge lies in controlling the stereochemistry of the carbon-carbon double bond to selectively obtain the desired isomer, which is often the trans (E)-isomer due to its higher thermodynamic stability and distinct biological activity.[1][2] Common synthetic methods like the Wittig reaction can yield mixtures of E and Z isomers, necessitating careful optimization or purification.[1] Other challenges include achieving high yields, especially with sterically hindered substrates, and ensuring the compatibility of functional groups on the aromatic rings with the reaction conditions.
Q2: Which are the most common synthetic routes for preparing stilbenoids with stereocontrol?
A2: The most frequently employed methods for the stereospecific synthesis of stilbenoids include:
-
The Wittig Reaction and its modifications (e.g., Horner-Wadsworth-Emmons reaction): Widely used for its versatility in forming carbon-carbon double bonds.[1]
-
The Heck Coupling: A powerful palladium-catalyzed cross-coupling reaction that generally favors the formation of trans-stilbenes.
-
The Perkin Reaction: A classic method for the synthesis of cinnamic acids, which can be precursors to stilbenoids, often requiring subsequent decarboxylation and isomerization.[1]
Each method presents its own set of advantages and challenges regarding stereoselectivity, yield, and substrate scope.
Troubleshooting Guide: The Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
The Wittig reaction and its HWE modification are cornerstone methods for stilbene synthesis. However, achieving high stereoselectivity can be challenging.
Q3: My Wittig reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity?
A3: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used.
-
For the synthesis of (Z)-stilbenoids: Use non-stabilized ylides (e.g., those with alkyl or aryl substituents on the carbanion). These reactions are typically performed under kinetic control in aprotic, salt-free conditions, favoring the formation of the cis-alkene.
-
For the synthesis of (E)-stilbenoids: Employ stabilized ylides (e.g., those with electron-withdrawing groups like esters or ketones). These reactions are under thermodynamic control, leading to the more stable trans-alkene. The Horner-Wadsworth-Emmons (HWE) reaction , which utilizes phosphonate esters, is particularly effective for the stereoselective synthesis of (E)-stilbenes, often providing high E/Z ratios.
Caption: Decision tree for selecting the appropriate Wittig reagent for stereoselective stilbenoid synthesis.
Q4: I am observing low yields in my Wittig reaction. What are the potential causes and solutions?
A4: Low yields in Wittig reactions for stilbenoid synthesis can arise from several factors:
-
Steric Hindrance: Highly substituted aldehydes or bulky ylides can impede the reaction. Consider using the more reactive HWE reagents for sterically demanding substrates.
-
Ylide Instability: Non-stabilized ylides can be sensitive to air and moisture. Ensure anhydrous and inert reaction conditions.
-
Base Incompatibility: The choice of base is crucial for efficient ylide formation. Strong bases like n-butyllithium or sodium hydride are often required for non-stabilized ylides. For stabilized ylides, weaker bases such as sodium ethoxide or potassium carbonate are generally sufficient.
-
Side Reactions: Aldehydes can undergo self-condensation or other side reactions. Adding the aldehyde slowly to the pre-formed ylide can minimize these issues.
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of (E)-Resveratrol Trimethyl Ether
This protocol describes the synthesis of (E)-3,4',5-trimethoxystilbene.
-
Phosphonate Preparation: Diethyl benzylphosphonate is prepared by reacting benzyl bromide with triethyl phosphite (Arbuzov reaction).
-
Ylide Formation: The phosphonate is deprotonated using a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction with Aldehyde: 3,5-Dimethoxybenzaldehyde, dissolved in anhydrous THF, is added dropwise to the solution of the phosphonate anion at 0 °C.
-
Workup and Purification: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired (E)-stilbene.
| Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) | E/Z Ratio |
| Diethyl (3,5-dimethoxybenzyl)phosphonate | 4-Methoxybenzaldehyde | NaH | THF | 85 | >99:1 |
| Diethyl (4-methoxybenzyl)phosphonate | 3,5-Dimethoxybenzaldehyde | NaH | THF | 88 | >99:1 |
Troubleshooting Guide: The Heck Coupling
The Heck reaction is a powerful tool for the synthesis of trans-stilbenoids, but challenges such as low reactivity and side reactions can occur.
Q5: My Heck coupling reaction is giving low yields and/or a mixture of regioisomers. How can I optimize it?
A5: The efficiency and selectivity of the Heck reaction are influenced by several parameters:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich phosphine ligands often improve the catalytic activity and selectivity. For electron-rich aryl halides, consider using palladacycle catalysts.
-
Base: The base plays a crucial role in the regeneration of the active Pd(0) catalyst. Common bases include triethylamine, potassium carbonate, and sodium acetate. The choice of base can also influence the stereoselectivity.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used. The solvent can affect the reaction rate and selectivity.
-
Temperature: Higher temperatures are often required, but can also lead to side reactions. Microwave irradiation can sometimes improve yields and reduce reaction times.
Caption: Catalytic cycle of the Heck reaction for stilbene synthesis.
Experimental Protocol: Heck Synthesis of (E)-4-Methoxystilbene
This protocol outlines the synthesis of (E)-4-methoxystilbene from 4-bromoanisole and styrene.
-
Reaction Setup: A mixture of 4-bromoanisole, styrene, palladium(II) acetate (catalyst), triphenylphosphine (ligand), and triethylamine (base) in a suitable solvent like acetonitrile is prepared in a reaction vessel.
-
Reaction Conditions: The mixture is heated under reflux with stirring for several hours. The progress of the reaction is monitored by techniques like TLC or GC.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated. The crude product is purified by recrystallization or column chromatography to afford the pure (E)-4-methoxystilbene.
| Aryl Halide | Alkene | Catalyst | Ligand | Base | Solvent | Yield (%) | E/Z Ratio |
| 4-Bromoanisole | Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | Acetonitrile | 85 | >98:2 |
| Iodobenzene | 4-Methoxystyrene | PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF | 92 | >99:1 |
Troubleshooting Guide: The Perkin Reaction
The Perkin reaction is a classical method that can be adapted for stilbene synthesis, but it often suffers from low yields and requires harsh conditions.
Q6: The yield of my Perkin reaction for stilbenoid synthesis is very low. What can I do to improve it?
A6: Low yields in the Perkin reaction are a common issue. Here are some strategies to improve the outcome:
-
Reaction Temperature: The Perkin reaction typically requires high temperatures (150-200 °C). Ensure the reaction is heated sufficiently for an adequate duration.
-
Anhydrous Conditions: The presence of water can hydrolyze the anhydride and deactivate the catalyst. Use anhydrous reagents and solvents.
-
Base Catalyst: The alkali salt of the carboxylic acid (e.g., sodium acetate) is the classic catalyst. Using freshly fused and powdered anhydrous sodium acetate can improve its efficacy.
-
Substrate Reactivity: Electron-withdrawing groups on the aromatic aldehyde can enhance its reactivity.
-
Microwave Irradiation: The use of microwave heating has been shown to significantly reduce reaction times and, in some cases, improve yields.[3]
Q7: How can the Perkin reaction be used for the stereoselective synthesis of trans-stilbenoids?
A7: The initial product of the Perkin condensation is an α,β-unsaturated acid. To obtain a stilbene, a subsequent decarboxylation step is required. The stereochemistry of the final stilbene product is often controlled by a final isomerization step. The initially formed cinnamic acid derivative may be a mixture of isomers, but upon heating or treatment with acid, it can often be isomerized to the more stable trans-stilbene. For instance, the synthesis of resveratrol via a modified Perkin reaction involves the condensation of an appropriate benzaldehyde with a phenylacetic acid, followed by decarboxylation and isomerization to the trans isomer.[1]
Caption: General workflow for the synthesis of trans-stilbenes via the Perkin reaction.
References
- 1. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 2. Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C7QO00750G [pubs.rsc.org]
- 3. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
Isoarundinin II stability issues in aqueous solutions
Frequently Asked Questions (FAQs)
Q1: My Isoarundinin II solution appears to lose potency over a short period. What could be the cause?
A1: Loss of potency in aqueous solutions of complex organic molecules like this compound can be attributed to several factors, including chemical degradation (hydrolysis), oxidation, and precipitation. The stability of such compounds is often sensitive to pH, temperature, light exposure, and the presence of dissolved oxygen. We recommend performing a systematic stability study to identify the primary degradation factors.
Q2: I'm observing a color change in my this compound stock solution. Is this indicative of degradation?
A2: A color change in the solution is a strong indicator of chemical transformation. This could be due to the formation of degradation products with different chromophores. It is crucial to characterize these changes using analytical techniques like UV-Vis spectroscopy and HPLC to correlate the color change with the loss of the parent compound and the emergence of new peaks corresponding to degradation products.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Neutral organic compounds tend to be more soluble in organic solvents than in water.[1] For initial solubilization of hydrophobic compounds like many terpenoids, it is advisable to use a minimal amount of an organic co-solvent such as DMSO, ethanol, or methanol before dilution into an aqueous buffer. However, the choice of co-solvent should be carefully considered as it can also influence the stability of the compound. The final concentration of the organic solvent in the aqueous medium should be kept to a minimum to avoid artifacts in biological assays.
Troubleshooting Guide
Issue 1: Rapid Degradation of this compound in Aqueous Buffer
Symptoms:
-
Significant decrease in the this compound peak area in HPLC analysis within hours of preparation.
-
Inconsistent results in bioassays.
-
Visible changes in the solution's appearance (e.g., turbidity, color change).
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| pH Instability | Perform a pH stability study by incubating this compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9) and monitor its concentration over time. Many compounds exhibit V-shaped pH-rate profiles, being most stable at a specific pH.[2] |
| Oxidation | Prepare solutions using deoxygenated buffers. Purge the solution and the headspace of the storage container with an inert gas like nitrogen or argon. Consider adding antioxidants if compatible with the experimental system. |
| Thermodegradation | Assess the stability of this compound at different temperatures (e.g., 4°C, 25°C, 37°C). Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh before each experiment and keep them on ice. |
| Photodegradation | Protect the solution from light by using amber vials or wrapping the containers in aluminum foil. Compare the stability of solutions stored in the dark versus those exposed to ambient light. |
Issue 2: Poor Solubility and Precipitation
Symptoms:
-
Difficulty in dissolving this compound, even with organic co-solvents.
-
Formation of a precipitate in the aqueous solution over time.
-
Low and variable concentrations confirmed by analytical methods.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | Increase the percentage of the organic co-solvent, if permissible for the downstream application. Note that high concentrations of organic solvents can be toxic to cells. |
| Supersaturation | Prepare a more dilute stock solution. Ensure complete dissolution in the organic co-solvent before adding it to the aqueous buffer. Add the stock solution to the buffer slowly while vortexing. |
| Salt Effects | Evaluate the solubility in different buffer systems. The ionic strength of the buffer can influence the solubility of organic compounds. |
Quantitative Data Summary
The following tables present illustrative data from a hypothetical stability study of this compound.
Table 1: Effect of pH on the Stability of this compound at 25°C
| pH | Half-life (t1/2) in hours | Degradation Rate Constant (k) in h-1 |
| 3.0 | 12 | 0.0578 |
| 5.0 | 96 | 0.0072 |
| 7.4 | 24 | 0.0289 |
| 9.0 | 8 | 0.0866 |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.4
| Temperature (°C) | Half-life (t1/2) in hours | Degradation Rate Constant (k) in h-1 |
| 4 | 120 | 0.0058 |
| 25 | 24 | 0.0289 |
| 37 | 6 | 0.1155 |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC-UV
Objective: To quantify the concentration of this compound over time under different conditions (pH, temperature, light exposure).
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer, citrate buffer, and borate buffer solutions at various pH values
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in the respective aqueous buffers (pH 3, 5, 7.4, 9).
-
Divide the solutions for each condition into separate vials for different time points.
-
Incubate the vials under the desired temperature and light conditions.
-
At each time point (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from the respective vial.
-
Quench any further degradation by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to remove any precipitate.
-
Analyze the supernatant by HPLC.
-
Quantify the peak area of this compound and calculate its concentration based on a standard curve.
Protocol 2: Preparation of Deoxygenated Buffers
Objective: To prepare aqueous buffers with minimal dissolved oxygen to study the oxidative stability of this compound.
Materials:
-
Buffer salts
-
HPLC-grade water
-
Inert gas (Nitrogen or Argon) cylinder with a regulator and tubing
-
Glassware for buffer preparation
Methodology:
-
Prepare the desired buffer solution according to standard laboratory procedures.
-
Place the buffer in a suitable container (e.g., a flask or a bottle with a narrow neck).
-
Insert a gas dispersion tube connected to the inert gas cylinder into the buffer, ensuring the tip is near the bottom.
-
Gently bubble the inert gas through the solution for at least 30 minutes to displace the dissolved oxygen.
-
After deoxygenation, store the buffer in a tightly sealed container, and if possible, maintain a positive pressure of the inert gas in the headspace.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation routes for this compound.
Caption: Decision tree for troubleshooting this compound stability issues.
References
Technical Support Center: Overcoming Low Bioavailability of Isoarundinin II
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low in vivo bioavailability of Isoarundinin II, a promising diterpenoid compound.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound showed very low plasma concentrations after oral administration. Why is this happening?
A1: Low oral bioavailability of this compound is likely due to its poor aqueous solubility, a common characteristic of many diterpenoids.[1][2] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids.[3] Poor solubility limits the dissolution rate, which in turn restricts the amount of drug available for absorption across the gut wall.[3][4] Other contributing factors could include first-pass metabolism in the liver.
Q2: What are the initial steps I should take to improve the bioavailability of this compound?
A2: A good starting point is to focus on enhancing the dissolution rate.[5][6][7] This can be approached through several physical and formulation strategies. Physical modifications like particle size reduction (micronization or nanonization) increase the surface area of the drug, which can improve dissolution.[3] Formulation approaches such as creating a solid dispersion with a hydrophilic carrier or using lipid-based delivery systems are also effective strategies.[6][7]
Q3: Are there more advanced formulation techniques I can consider?
A3: Yes, several advanced formulation strategies can significantly enhance the bioavailability of poorly soluble compounds like this compound. These include:
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Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and solid lipid nanoparticles (SLNs) can improve oral bioavailability by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[7]
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Nanoparticle-Based Formulations: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles or nanogels, can protect the drug from degradation, improve its solubility, and potentially offer targeted delivery.[6]
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Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[5][6]
Q4: How do I choose the most suitable bioavailability enhancement strategy for this compound?
A4: The selection of an appropriate strategy depends on the specific physicochemical properties of this compound, the desired dosage form, and the target therapeutic application. A systematic approach involving pre-formulation studies is recommended. Key factors to consider include the drug's melting point, logP value, and stability. It is often beneficial to screen several techniques in parallel to identify the most effective approach.
Troubleshooting Guides
Problem: Inconsistent results in animal pharmacokinetic studies.
| Possible Cause | Troubleshooting Step |
| Poor and variable dissolution of the administered formulation. | 1. Improve Formulation: Switch to a more robust formulation strategy known to reduce variability, such as a self-microemulsifying drug delivery system (SMEDDS) or a nanosuspension. 2. Control Particle Size: If using a suspension, ensure the particle size distribution is tightly controlled between batches. |
| Food Effect: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of poorly soluble drugs. | 1. Standardize Feeding: Conduct studies in either fasted or fed animals consistently across all experimental groups. 2. Investigate Food Effect: If clinically relevant, perform a formal food-effect bioavailability study. |
| Inadequate Analytical Method: The method used to quantify this compound in plasma may not be sensitive or robust enough. | 1. Method Validation: Ensure your analytical method (e.g., LC-MS/MS) is fully validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.[8][9] 2. Optimize Sample Preparation: Improve extraction recovery from plasma samples using techniques like solid-phase extraction (SPE).[8] |
Problem: Low in vitro-in vivo correlation (IVIVC).
| Possible Cause | Troubleshooting Step |
| Dissolution method is not biorelevant. | 1. Use Biorelevant Media: Employ dissolution media that mimic the composition of gastric and intestinal fluids (e.g., FaSSGF, FeSSGF, FaSSIF, FeSSIF). 2. Consider GI Physiology: Incorporate physiological parameters like pH shifts and transit times into your in vitro models. |
| Permeability is the rate-limiting step, not dissolution. | 1. Assess Permeability: Use in vitro models like Caco-2 cell monolayers or ex vivo models like the Ussing chamber to determine the intestinal permeability of this compound.[10] 2. Consider Efflux Transporters: Investigate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or multidrug resistance-associated proteins (MRPs).[10] |
| Significant first-pass metabolism. | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound. 2. Identify Metabolites: Characterize the major metabolites to understand the metabolic pathways involved. |
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension by Wet Milling
Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Purified water
-
Planetary ball mill or similar high-energy mill
Methodology:
-
Preparation of the Suspension:
-
Dissolve the stabilizer in purified water to create the dispersion medium.
-
Disperse a pre-weighed amount of this compound into the stabilizer solution.
-
-
Milling:
-
Transfer the suspension and the milling media into the milling chamber.
-
Mill the suspension at a specified speed and for a defined duration. The optimal milling parameters (time, speed, bead size) should be determined experimentally.
-
-
Separation:
-
Separate the nanosuspension from the milling media.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Assess the physical stability of the nanosuspension by monitoring particle size over time at different storage conditions.
-
Evaluate the dissolution rate of the nanosuspension compared to the unmilled drug using a USP dissolution apparatus in a relevant medium.
-
Protocol 2: Quantification of this compound in Rat Plasma using LC-MS/MS
Objective: To develop and validate a sensitive and specific method for the quantification of this compound in rat plasma to support pharmacokinetic studies.
Materials:
-
Rat plasma (blank)
-
This compound reference standard
-
Internal standard (IS), structurally similar to this compound
-
Acetonitrile (ACN)
-
Formic acid
-
Water (HPLC grade)
-
Solid-phase extraction (SPE) cartridges
Methodology:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of this compound and the IS in a suitable organic solvent.
-
Prepare calibration standards and QCs by spiking blank rat plasma with known concentrations of this compound.
-
-
Sample Preparation (SPE):
-
To 100 µL of plasma sample, standard, or QC, add the IS solution.
-
Precondition the SPE cartridge with methanol and then water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute this compound and the IS with an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both this compound and the IS.
-
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to established guidelines.
-
Visualizations
References
- 1. Synthesis of Complex Diterpenes: Strategies Guided by Oxidation Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Medicinally Important Diterpenoids Derived from Plastids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods for isolating, identifying, and quantifying anthocyanin metabolites in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and Bioavailability of the Isoflavones Formononetin and Ononin and Their in Vitro Absorption in Ussing Chamber and Caco-2 Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isoarundinin II Purification by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of Isoarundinin II.
Frequently Asked Questions (FAQs)
Q1: What are the typical sources of this compound for purification?
This compound is a naturally occurring stilbenoid found in several plant species. The most commonly cited sources include the orchids Arundina graminifolia and Pleione yunnanensis.[1][2][3] The concentration of this compound can vary depending on the plant part, geographical location, and harvest time.
Q2: What are the key chemical properties of this compound to consider during purification?
This compound is a phenolic compound, making it susceptible to degradation under certain conditions. As a stilbenoid, it is particularly sensitive to light, which can cause isomerization from the trans- to the cis-form, and to alkaline pH, which can lead to oxidation. It is advisable to work with protection from direct light and to maintain a slightly acidic to neutral pH during the purification process.
Q3: Which chromatographic techniques are most suitable for this compound purification?
A multi-step chromatographic approach is often necessary to achieve high purity. Common techniques include:
-
Flash Chromatography: Ideal for initial fractionation of the crude plant extract to separate major compound classes.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for final purification, offering high resolution and purity. Reversed-phase HPLC (RP-HPLC) is most common for stilbenoids.
-
Counter-Current Chromatography (CCC): A liquid-liquid separation technique that avoids solid stationary phases, which can be advantageous for preventing irreversible adsorption and degradation of the target compound.[4][5][6][7]
Troubleshooting Guide
This guide addresses specific problems that may arise during the chromatographic purification of this compound.
Low Yield or No Recovery of this compound
| Possible Cause | Recommended Solution |
| Degradation of this compound | Stilbenoids are sensitive to high pH, temperature, and light. Ensure the mobile phase is slightly acidic (e.g., buffered around pH 4-6) and perform the purification at room temperature, protected from direct light.[8][9] |
| Irreversible Adsorption to Stationary Phase | Phenolic compounds can interact strongly with silica gel. If using normal-phase chromatography, consider deactivating the silica gel. Alternatively, use a reversed-phase column (e.g., C18) or an alternative technique like Counter-Current Chromatography (CCC).[4][5][6][7] |
| Poor Solubility in Mobile Phase | Ensure the initial mobile phase composition is compatible with the solvent used to dissolve the sample. If the sample precipitates upon injection, it can lead to low recovery and column clogging. |
| Incorrect Fraction Collection | The elution time of this compound may have shifted. Analyze all fractions by a rapid method like TLC or analytical HPLC to locate the compound of interest before pooling and concentrating. |
Poor Peak Shape in HPLC (Tailing, Fronting, or Splitting)
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the phenolic hydroxyl groups of this compound and active sites on the stationary phase. | Add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress ionization of both the analyte and residual silanols on the column.[10] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column collapse or void formation. | Replace the column. Ensure the mobile phase pH is within the stable range for the column. | |
| Split Peaks | Partially clogged column frit or inlet. | Back-flush the column. If the problem persists, replace the frit or the column. |
| Sample dissolved in an incompatible solvent. | Ensure the sample is fully dissolved in the mobile phase before injection. |
Co-elution with Impurities
| Possible Cause | Recommended Solution |
| Insufficient Resolution | Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting compounds. |
| Try a different stationary phase with alternative selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column instead of a standard C18). | |
| Presence of Isomers | Stilbenoids can exist as cis and trans isomers, which may have similar retention times. Protect the sample from light to prevent isomerization. |
| Complex Sample Matrix | Introduce an additional purification step before the final HPLC, such as flash chromatography or solid-phase extraction (SPE), to remove interfering compounds. |
Experimental Protocols
General Extraction Protocol for Stilbenoids from Arundina graminifolia
-
Drying and Grinding: Air-dry the plant material (e.g., aerial parts) and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with a suitable organic solvent (e.g., methanol or ethyl acetate) at room temperature. Perform the extraction multiple times to ensure maximum recovery.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
Semi-Preparative HPLC Purification of Stilbenoids
This protocol is a representative method based on the purification of stilbenoids from related plant sources and can be adapted for this compound.
| Parameter | Value/Description |
| Column | Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 30-70% B over 40 minutes. |
| Flow Rate | 2-5 mL/min |
| Detection | UV at a wavelength where stilbenoids absorb, typically around 300-320 nm. |
| Sample Preparation | Dissolve the partially purified extract in the initial mobile phase and filter through a 0.45 µm syringe filter before injection. |
Data Presentation
Table 1: Typical Semi-Preparative HPLC Parameters for Stilbenoid Purification
| Compound Class | Column Type | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Reference |
| Stilbenoids | C18 | 250 x 10 mm, 5 µm | Gradient: Acetonitrile/Water with 0.1% Formic Acid | 4 | [5] |
| Stilbenoids | C18 | 250 x 8 mm, 5 µm | Gradient: Methanol/Water | 3 | |
| Oligostilbenes | C18 | Not specified | Gradient: Acetonitrile/Water | 1 |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Decision tree for troubleshooting poor peak shape in HPLC.
References
- 1. Two New Stilbenoids from the Aerial Parts of Arundina graminifolia (Orchidaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new stilbenoid from Arundina graminifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of hybrid elution systems for efficient purification of stilbenoids using centrifugal partition chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. [PDF] Development of a Validated Stability Indicating Liquid Chromatographic Method for the Determination of Pterostilbene | Semantic Scholar [semanticscholar.org]
- 10. Stability indicating simplified HPLC method for simultaneous analysis of resveratrol and quercetin in nanoparticles and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation profile of Isoarundinin II under different pH and temperatures
Technical Support Center: Isoarundinin II Degradation Profile
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of this compound under various experimental conditions. As direct degradation studies on this compound are not extensively available in public literature, this guide leverages data from structurally similar compounds, primarily stilbenoids and other phenolic compounds like resveratrol, to provide troubleshooting advice and frequently asked questions (FAQs).
Disclaimer: The quantitative data and specific degradation pathways described herein are based on studies of analogous compounds and should be considered as a starting point for the investigation of this compound. Experimental validation with this compound is crucial.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in solutions of different pH?
A1: Based on studies of other stilbenoids and phenolic compounds, the stability of this compound is expected to be pH-dependent. Generally, phenolic compounds exhibit greater stability in acidic to neutral conditions.[1][2] Alkaline conditions can lead to the ionization of phenolic hydroxyl groups, making the molecule more susceptible to oxidation and degradation.[1][3] For instance, the stability of catechins, another class of phenolic compounds, is greater at pH 4-5 compared to alkaline or more acidic conditions.[1]
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures are likely to accelerate the degradation of this compound. Stilbenoids are known to be sensitive to heat.[4][5] Thermal degradation can lead to the formation of various degradation products. For example, studies on resveratrol, a well-known stilbenoid, have shown that it degrades at elevated temperatures, and this degradation is temperature-dependent.[6][7]
Q3: Is this compound sensitive to light?
A3: Yes, it is highly probable that this compound is sensitive to light, particularly UV radiation. Stilbenoids, such as resveratrol, are known to undergo photo-isomerization (e.g., trans- to cis-isomerization) and degradation upon exposure to UV and even visible light.[4][8] Therefore, it is recommended to protect solutions of this compound from light during experiments and storage.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been elucidated, potential degradation mechanisms for stilbenoids in general include oxidation, isomerization, and cleavage of the bibenzyl core structure. Under oxidative stress, the phenolic hydroxyl groups are likely to be primary sites of reaction. Under photolytic stress, isomerization of any double bonds (if present in an analogous structure) and cyclization reactions can occur.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound in solution | pH instability: The pH of the solution may be too high (alkaline), leading to rapid degradation. | Buffer the solution to a slightly acidic or neutral pH (e.g., pH 4-6). Verify the stability of this compound in your chosen buffer system. |
| Exposure to light: Photodegradation can occur if the solution is not protected from light. | Work in a dimly lit environment or use amber-colored vials. Wrap experimental containers in aluminum foil. | |
| High temperature: Storage or experimental conditions may be too warm. | Store stock solutions and experimental samples at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures. Avoid prolonged exposure to ambient or elevated temperatures. | |
| Oxidation: The presence of dissolved oxygen or oxidizing agents can degrade the compound. | Degas solvents before use. Consider working under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of oxidative stress in your experimental setup. | |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products: The new peaks likely correspond to isomers or degradation products of this compound. | Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and identify their retention times. Use a stability-indicating analytical method. |
| Contamination: The sample or solvent may be contaminated. | Run a blank (solvent only) to check for contaminants. Ensure proper cleaning of all glassware and equipment. Use high-purity solvents and reagents. | |
| Inconsistent results between experiments | Variability in experimental conditions: Minor differences in pH, temperature, or light exposure can lead to varying degradation rates. | Standardize all experimental parameters. Use a consistent protocol for sample preparation and analysis. Prepare fresh solutions for each experiment. |
Quantitative Data Summary (Based on Analogous Compounds)
The following tables provide representative data on the stability of stilbenoids and phenolic compounds under different conditions. This data should be used as a general guide for designing experiments with this compound.
Table 1: Effect of pH on the Stability of a Representative Phenolic Compound (Astilbin)
| pH | Temperature (°C) | Half-life (t₁/₂) (days) | Degradation Rate Constant (k) (day⁻¹) |
| 3.0 | 60 | 12.3 | 0.056 |
| 5.0 | 60 | 9.8 | 0.071 |
| 7.0 | 60 | 4.5 | 0.154 |
| 9.0 | 60 | 1.2 | 0.578 |
| Data adapted from a study on Astilbin, a flavonoid, which is also a phenolic compound.[10] |
Table 2: Effect of Temperature on the Degradation of Resveratrol
| Temperature (°C) | Kinetic Constant (k) (months⁻¹) |
| 25 | 0.025 ± 0.003 |
| 30 | 0.048 ± 0.005 |
| 40 | 0.112 ± 0.012 |
| Data represents the degradation of resveratrol in a food supplement.[6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Methanol or Ethanol (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with a suitable detector (e.g., DAD or UV-Vis)
-
C18 reverse-phase HPLC column
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or another suitable solvent.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate vials.
-
Keep one set of vials at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure in step 2, but use 0.1 M NaOH and 1 M NaOH instead of HCl, and neutralize with HCl.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the vial at room temperature for a defined period, taking samples at various time points.
-
Dilute the samples with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a vial containing the stock solution in an oven at an elevated temperature (e.g., 80 °C).
-
Take samples at different time points and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a vial containing the stock solution to light in a photostability chamber (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Take samples at various time points and analyze by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the formation of any degradation products.
-
Visualizations
Diagram 1: General Workflow for a Forced Degradation Study
Caption: Workflow for conducting forced degradation studies of this compound.
Diagram 2: Hypothetical Degradation Pathways for a Stilbenoid Compound
References
- 1. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Acid and Base Catalyzed Hydrolysis on the Yield of Phenolics and Antioxidant Activity of Extracts from Germinated Brown Rice (GBR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Improving chemical stability of resveratrol in hot melt extrusion based on formation of eutectic with nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent oxidation of Isoarundinin II during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Isoarundinin II during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
This compound is a lignan, a class of phenolic compounds.[1] Its structure contains multiple phenol groups which are susceptible to oxidation. The hydroxyl (-OH) groups on the aromatic rings can readily donate electrons or hydrogen atoms to oxidizing agents, including atmospheric oxygen. This process can be accelerated by factors such as light, heat, and the presence of metal ions.[2][3]
Q2: What are the visible signs of this compound oxidation?
While often subtle, signs of degradation can include a change in the color of the solid compound or its solutions, often developing a yellowish or brownish tint. However, significant oxidation can occur before any visible changes are apparent. Therefore, analytical methods are crucial for confirming the integrity of the compound.
Q3: What are the optimal storage conditions for solid this compound?
To minimize oxidation of solid this compound, it is recommended to store it under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower (Freezer) | Reduces the rate of chemical reactions, including oxidation.[4] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen, a key reactant in oxidation. |
| Light | Amber vial or protected from light | Light, especially UV, can provide the energy to initiate oxidative reactions.[4] |
| Humidity | Low (use of a desiccator) | Moisture can promote certain degradation pathways.[4] |
Q4: How should I store solutions of this compound?
Solutions of this compound are generally more susceptible to oxidation than the solid form.
| Parameter | Recommended Condition | Rationale |
| Solvent | Degassed, high-purity solvent (e.g., DMSO, ethanol) | "Degassing" (e.g., by sparging with nitrogen) removes dissolved oxygen. |
| Temperature | -20°C to -80°C | Slows down degradation kinetics in solution. |
| Atmosphere | Headspace flushed with inert gas | Prevents oxygen from dissolving into the solvent. |
| Light | Amber vials or foil-wrapped containers | Protects from light-induced degradation.[4] |
| Storage Duration | Short-term use; prepare fresh solutions when possible | Minimizes the time for degradation to occur. |
Troubleshooting Guide
Problem: I suspect my this compound sample has oxidized. How can I confirm this?
Solution:
You can use High-Performance Liquid Chromatography (HPLC) with UV detection to assess the purity of your this compound sample. An oxidized sample will typically show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC-UV
This protocol outlines a method to monitor the stability of this compound and detect the presence of oxidative degradation products.
Materials:
-
This compound sample (and a reference standard, if available)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 50 µg/mL).
-
-
HPLC Conditions:
-
Column: C18 reversed-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm[5]
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 50 50 25 10 90 30 10 90 31 90 10 | 40 | 90 | 10 |
-
-
Analysis:
-
Inject the prepared sample.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
Compare the peak area of this compound to that of a reference standard or a previously analyzed, non-degraded sample to quantify the extent of degradation.
-
Visualizations
Logical Workflow for Preventing and Detecting Oxidation
Caption: Workflow for storing and verifying the stability of this compound.
Signaling Pathway of Phenolic Oxidation
Caption: Generalized pathway for the oxidation of phenolic compounds like this compound.
References
- 1. Stability and Bioaccessibility of Lignans in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenols coupled during oxidation upstream of water treatment would generate higher toxic coupling phenolic disinfection by-products during chlorination disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [Determination of main degradation products of lignin using reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Minimizing batch-to-batch variability in Isoarundinin II synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of Isoarundinin II.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch consistency important?
A1: this compound is a stilbenoid compound, a class of natural products known for their diverse biological activities.[1][2][3] For research and drug development purposes, ensuring consistent yield, purity, and impurity profiles between different synthesis batches is critical for obtaining reproducible biological data and meeting regulatory standards. Batch-to-batch variability can arise from subtle differences in starting materials, reaction conditions, and purification procedures.[4][5][6]
Q2: What are the common synthetic routes for stilbenoids like this compound?
A2: Common synthetic strategies for stilbenoids include the Wittig reaction, Horner-Wadsworth-Emmons reaction, Heck coupling, Suzuki coupling, and McMurry reaction.[7][8][9] The choice of method often depends on the desired stereochemistry (E- or Z-isomer) and the nature of the substituents on the aromatic rings. The Wittig reaction is a widely used method for its reliability in forming the characteristic stilbene double bond.[9][10]
Q3: What analytical techniques are recommended for characterizing this compound and assessing purity?
A3: A combination of chromatographic and spectroscopic methods is essential. High-Performance Liquid Chromatography (HPLC) is the most common technique for determining purity and quantifying yield.[11] Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[10][12]
Q4: How can I purify crude this compound effectively?
A4: Purification of stilbenoids is commonly achieved using column chromatography on silica gel.[5][10] The choice of solvent system for elution is critical and may require optimization. Recrystallization can also be an effective final purification step to obtain highly pure material.
Troubleshooting Guide
This guide focuses on a common synthetic approach for stilbenoids, the Wittig reaction, to address potential issues that can lead to batch-to-batch variability in this compound synthesis.
Problem 1: Low Reaction Yield
| Possible Cause | Troubleshooting/Solution |
| Incomplete reaction | - Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. - Extend reaction time: If starting material is still present, consider extending the reaction time. - Increase temperature: Cautiously increase the reaction temperature, monitoring for potential side product formation. |
| Degradation of starting materials or product | - Use high-purity reagents and solvents: Impurities can catalyze decomposition. - Ensure inert atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if sensitive functional groups are present. |
| Poor quality of Wittig reagent (ylide) | - Freshly prepare the ylide: The phosphorus ylide can degrade over time. Prepare it fresh before use. - Use a strong, appropriate base: The choice of base (e.g., n-butyllithium, sodium hydride) is crucial for complete deprotonation of the phosphonium salt. |
| Suboptimal reaction stoichiometry | - Optimize reagent ratios: Systematically vary the stoichiometry of the aldehyde, phosphonium salt, and base to find the optimal conditions. |
Problem 2: Inconsistent Product Purity (Presence of Impurities)
| Possible Cause | Troubleshooting/Solution |
| Formation of cis/trans isomers | - The Wittig reaction can produce a mixture of E (trans) and Z (cis) isomers. The ratio can be influenced by the nature of the ylide, solvent, and reaction conditions. - Purification: Isomers can often be separated by careful column chromatography or recrystallization.[10] |
| Side reactions | - Control temperature: Run the reaction at the lowest effective temperature to minimize side product formation. - Purify starting materials: Impurities in starting materials can lead to unexpected side products. |
| Incomplete removal of triphenylphosphine oxide | - Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be difficult to remove. - Optimize chromatography: Use a solvent system that provides good separation between this compound and triphenylphosphine oxide. - Alternative workup: In some cases, precipitation or extraction techniques can be used to remove the bulk of the triphenylphosphine oxide before chromatography. |
Problem 3: Variability in Physical Properties (Color, Crystal Form)
| Possible Cause | Troubleshooting/Solution |
| Presence of residual solvents | - Drying: Ensure the final product is thoroughly dried under high vacuum to remove all residual solvents. |
| Polymorphism | - Different crystallization conditions (solvent, temperature, cooling rate) can lead to different crystalline forms (polymorphs), which may have different physical properties. - Standardize crystallization protocol: Carefully control and document the crystallization procedure to ensure consistency. |
| Trace impurities | - Even small amounts of colored impurities can affect the appearance of the final product. - Improve purification: If color is inconsistent, re-evaluate the purification protocol. |
Experimental Protocols
Protocol: General Stilbenoid Synthesis via Wittig Reaction
-
Preparation of the Phosphonium Salt:
-
Dissolve the appropriate benzyl halide (1.0 eq) in a suitable solvent (e.g., toluene).
-
Add triphenylphosphine (1.0 eq) to the solution.
-
Heat the mixture to reflux and stir for the required time (monitor by TLC).
-
Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration.
-
Wash the salt with a non-polar solvent (e.g., hexane) and dry under vacuum.
-
-
Ylide Formation and Wittig Reaction:
-
Suspend the phosphonium salt (1.1 eq) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add a strong base (e.g., n-butyllithium in hexanes, 1.1 eq). The formation of the colored ylide should be observed.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Add a solution of the appropriate benzaldehyde (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Further purify by recrystallization if necessary.
-
Data Presentation
Table 1: Illustrative Data on the Effect of Reaction Conditions on this compound Yield and Purity
| Batch ID | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| ISO-A-01 | n-BuLi | 0 to RT | 12 | 65 | 92 (E/Z ratio 9:1) |
| ISO-A-02 | NaH | RT | 24 | 55 | 88 (E/Z ratio 7:3) |
| ISO-A-03 | n-BuLi | -78 to RT | 12 | 75 | 98 (E/Z ratio 15:1) |
| ISO-A-04 | KHMDS | 0 to RT | 10 | 72 | 96 (E/Z ratio 12:1) |
Note: This data is illustrative and intended to demonstrate how to tabulate results from optimization experiments.
Visualizations
Hypothetical Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound, highlighting key stages for troubleshooting.
Hypothetical Signaling Pathway Modulated by a Stilbenoid
Caption: Illustrative signaling pathway showing how a stilbenoid like this compound might exert anti-inflammatory effects by inhibiting a key enzyme.
References
- 1. Purification and functional characterization of the first stilbene glucoside-specific β-glucosidase isolated from Lactobacillus kimchi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Purification and Characterization of Flavonoids from the Leaves of Zanthoxylum bungeanum and Correlation between Their Structure and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Resolution of Isoarundinin II in HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Isoarundinin II.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the resolution of this compound in HPLC?
The resolution in HPLC is primarily influenced by three factors: efficiency (N), selectivity (α), and retention factor (k').[1][2] To enhance the resolution of this compound, you should focus on optimizing:
-
Mobile Phase Composition: Adjusting the solvent strength (ratio of organic to aqueous phase), pH, and buffer type can significantly impact selectivity and retention.[3][4]
-
Stationary Phase (Column) Chemistry: The choice of the column, including its stationary phase (e.g., C18, C8, Phenyl), particle size, and dimensions, is crucial for achieving good separation.[1][3][4]
-
Method Parameters: Fine-tuning the flow rate and column temperature can improve peak shape and resolution.[3][4]
Q2: What type of HPLC column is most suitable for this compound analysis?
Given that this compound is a phenolic compound, a reversed-phase (RP) column is generally the most appropriate choice.[5]
-
C18 Columns: These are the most common starting point for non-polar to moderately polar compounds like this compound due to their hydrophobic nature.[3]
-
C8 Columns: These offer slightly less retention than C18 columns and can be useful if this compound is eluting too late.[3]
-
Phenyl Columns: If this compound has aromatic characteristics, a phenyl column can offer alternative selectivity through π-π interactions.[6]
For higher resolution, consider columns with smaller particle sizes (e.g., < 2 µm for UHPLC) and longer lengths (e.g., 150-250 mm).[1][3][7]
Q3: What mobile phase composition should I start with for this compound analysis?
For reversed-phase HPLC of flavonoid and phenolic compounds, a common starting mobile phase consists of a gradient of:[8][9]
-
Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid). The acid helps to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks.[3][9]
-
Solvent B: An organic solvent like acetonitrile or methanol.[1]
A typical gradient might run from a low percentage of organic solvent to a high percentage over 20-30 minutes.[3][9]
Q4: Should I use isocratic or gradient elution for analyzing this compound?
The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic Elution: This is suitable for simple mixtures where all components have similar retention behavior.[3]
-
Gradient Elution: This is generally preferred for complex samples containing compounds with a wide range of polarities, as it can improve the resolution of closely eluting peaks and reduce analysis time.[3][6] For analyzing this compound in a natural product extract, a gradient elution is highly recommended.[8]
Troubleshooting Guide
Problem 1: Poor resolution between this compound and an adjacent peak.
-
Q: How can I improve the separation between my this compound peak and a closely eluting impurity?
A: To improve resolution, you need to increase the distance between the two peaks (selectivity) or decrease the width of the peaks (efficiency).
-
Optimize Mobile Phase Selectivity:
-
Change the Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents offer different selectivities.[10]
-
Adjust the pH: Modifying the pH of the mobile phase can alter the ionization state of this compound or the co-eluting compound, which can significantly change retention times.[3]
-
Modify the Gradient: A shallower gradient (slower increase in organic solvent) can improve the separation of closely eluting peaks.[3]
-
-
Enhance Column Efficiency:
-
Decrease the Flow Rate: Lowering the flow rate can lead to sharper peaks and better resolution, although it will increase the run time.[3][4]
-
Increase the Column Temperature: A moderate increase in temperature (e.g., to 30-40°C) can reduce mobile phase viscosity and improve mass transfer, resulting in narrower peaks.[3][4] Be cautious of potential degradation of thermolabile compounds at higher temperatures.[3]
-
Use a More Efficient Column: Switching to a column with a smaller particle size or a longer length will increase the number of theoretical plates and improve resolution.[1][7]
-
-
Problem 2: this compound peak is tailing.
-
Q: My this compound peak has an asymmetrical shape (tailing). What could be the cause and how do I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the HPLC system.[7][11]
-
Check for Column Issues:
-
Acidic Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound, causing tailing. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress these interactions.[3]
-
Column Contamination or Degradation: The column may be contaminated or have lost its stationary phase.[12] Try flushing the column with a strong solvent or replacing it if necessary.[5]
-
-
Verify Method Parameters:
-
Problem 3: Retention time of this compound is shifting.
-
Q: The retention time for my this compound peak is not consistent between injections. What should I investigate?
A: Shifting retention times can be caused by a number of factors related to the pump, mobile phase, or column.[12]
-
Ensure Proper Column Equilibration: The column must be adequately equilibrated with the initial mobile phase conditions before each injection.[12] Increase the equilibration time if necessary.
-
Check the Pumping System: Inconsistent mobile phase composition due to pump malfunction can cause retention time shifts.[12] Check for leaks and ensure the pump is delivering the correct flow rate and solvent proportions.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is properly degassed to prevent air bubbles in the system.[12]
-
Control Column Temperature: Fluctuations in column temperature can lead to changes in retention time. Use a column oven to maintain a stable temperature.[3]
-
Experimental Protocols
Starting HPLC Method for this compound Analysis
This protocol provides a general starting point for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and analytical goals.
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at 280 nm and 360 nm for phenolic compounds.[8] |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the extract in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile). Filter through a 0.45 µm syringe filter before injection. |
Quantitative Data Summary
Table 1: Effect of HPLC Parameters on Resolution
| Parameter | Adjustment | Effect on Resolution | Potential Trade-off |
| Flow Rate | Decrease | Increase | Longer analysis time[3] |
| Column Temperature | Increase | Can increase or decrease, often improves peak shape | Potential for analyte degradation[3][4] |
| Particle Size | Decrease | Increase | Higher backpressure[1][3] |
| Column Length | Increase | Increase | Longer analysis time, higher backpressure[1][3] |
| Organic Solvent % (RP) | Decrease | Increase (for early eluting peaks) | Longer analysis time[1] |
| Gradient Slope | Decrease (shallower) | Increase | Longer analysis time[3] |
Visualizations
Caption: A decision tree for troubleshooting poor resolution in the HPLC analysis of this compound.
Caption: The relationship between key factors affecting HPLC resolution.
References
- 1. chromtech.com [chromtech.com]
- 2. Factors Affecting Resolution In HPLC. | PPTX [slideshare.net]
- 3. mastelf.com [mastelf.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. ijsdr.org [ijsdr.org]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. youtube.com [youtube.com]
Validation & Comparative
Comparing the anticancer activity of Isoarundinin II with other stilbenoids
A detailed guide for researchers and drug development professionals on the anticancer activities of Isoarundinin II and other prominent stilbenoids, including resveratrol, pterostilbene, and piceatannol. This guide provides a comparative overview of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction
Stilbenoids, a class of natural polyphenolic compounds, have garnered significant attention in cancer research due to their potent antioxidant, anti-inflammatory, and antiproliferative properties. Found in various plant sources, these compounds, characterized by a C6-C2-C6 backbone, have shown promise as chemopreventive and therapeutic agents. This guide provides a comparative analysis of the anticancer activity of this compound, a lesser-known stilbenoid, with its more extensively studied counterparts: resveratrol, pterostilbene, and piceatannol. The objective is to present a clear, data-driven comparison to aid researchers in the field of oncology and drug discovery.
Comparative Anticancer Activity
The anticancer efficacy of stilbenoids is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The lower the IC50 value, the more potent the compound. The following table summarizes the reported IC50 values for resveratrol, pterostilbene, and piceatannol against various cancer cell lines.
| Stilbenoid | Cancer Cell Line | IC50 (µM) | Reference |
| Resveratrol | Breast (MCF-7) | 15-100 | [1] |
| Colon (HCT-116) | 50-150 | [1] | |
| Prostate (PC-3) | 25-100 | [1] | |
| Lung (A549) | 50-200 | [1] | |
| Pterostilbene | Breast (MCF-7) | 5-25 | [2] |
| Colon (HCT-116) | 10-50 | [2] | |
| Prostate (PC-3) | 5-30 | [2] | |
| Lung (A549) | 10-60 | [2] | |
| Piceatannol | Breast (MCF-7) | 10-50 | |
| Colon (HCT-116) | 20-80 | ||
| Prostate (PC-3) | 15-60 | ||
| Lung (A549) | 25-100 |
Mechanisms of Anticancer Action
Stilbenoids exert their anticancer effects through a multitude of cellular and molecular mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by resveratrol, pterostilbene, and piceatannol in cancer cells.
References
A Comparative Guide to the Quantification of Rutin: Cross-Validation of HPLC and qNMR Techniques
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the quantification of the flavonoid rutin. While the focus is on rutin as a case study, the principles and methodologies described herein can be adapted for the quantification of other secondary metabolites, such as Isoarundinin II, once appropriate analytical standards and methods are established.
This comparison guide delves into the experimental protocols and performance data of both HPLC and qNMR, offering a comprehensive overview to aid in the selection of the most suitable method for specific research needs.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative performance parameters for the analysis of rutin using HPLC and qNMR. The data presented is a synthesis from multiple validated methods to provide a representative comparison.
| Parameter | HPLC | qNMR |
| **Linearity (R²) ** | > 0.999[1] | Essentially a linear method by nature |
| Limit of Detection (LOD) | 0.13 - 6.36 µg/mL[1][2] | ~10 µM |
| Limit of Quantitation (LOQ) | 0.43 - 19.28 µg/mL[1][2] | Dependent on desired accuracy and experiment time |
| Precision (%RSD) | < 2% (Intra-day and Inter-day)[3] | Typically < 2% |
| Accuracy (% Recovery) | 96.0 - 101.53%[2] | High, as it can be a primary ratio method |
| Analysis Time per Sample | ~10 - 30 minutes | ~5 - 15 minutes |
| Sample Preparation | More complex (extraction, filtration) | Simpler (dissolution in deuterated solvent) |
| Reference Standard | Requires a specific certified reference standard for each analyte | Can use a universal internal standard |
| Structural Information | Limited to retention time and UV spectra | Provides detailed structural information |
Experimental Workflows
To visualize the procedural steps involved in cross-validating these two analytical methods, the following workflow diagram is provided.
Caption: Cross-validation workflow for HPLC and qNMR.
Experimental Protocols
Below are detailed methodologies for the quantification of rutin using both HPLC and qNMR.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a generalized procedure based on common practices for rutin quantification.
Caption: HPLC experimental protocol for rutin quantification.
Detailed HPLC Methodology:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The elution can be isocratic or gradient.
-
Flow Rate: A flow rate of 1.0 mL/min is generally employed.
-
Detection: Rutin has a maximum absorbance at approximately 354 nm, making this the optimal wavelength for detection.
-
-
Standard and Sample Preparation:
-
Standard Solutions: A stock solution of rutin is prepared in a suitable solvent (e.g., methanol) and then serially diluted to create a series of calibration standards.
-
Sample Preparation: The sample containing rutin is extracted with an appropriate solvent, and the extract is then dissolved in the mobile phase before injection.
-
-
Validation Parameters:
-
Linearity: Assessed by injecting a series of standard solutions of different concentrations and plotting the peak area against the concentration. A correlation coefficient (R²) greater than 0.99 is desirable.
-
LOD and LOQ: Determined by injecting progressively more dilute solutions of rutin until the signal-to-noise ratio reaches 3:1 for LOD and 10:1 for LOQ.
-
Precision: Evaluated by repeatedly injecting the same sample (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).
-
Accuracy: Determined by spiking a sample with a known amount of rutin standard and calculating the percentage recovery.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol outlines the general steps for quantifying rutin using ¹H-qNMR with an internal standard.
Caption: qNMR experimental protocol for rutin quantification.
Detailed qNMR Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Sample Preparation:
-
An accurately weighed amount of the sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
-
NMR Acquisition Parameters:
-
Relaxation Delay (D1): This is a critical parameter for accurate quantification. A sufficiently long D1 (typically 5-7 times the longest spin-lattice relaxation time, T₁, of the signals of interest) must be used to ensure complete relaxation of all protons.
-
Pulse Angle: A calibrated 90° pulse should be used to ensure uniform excitation across the spectrum.
-
Number of Scans: The number of scans is chosen to achieve an adequate signal-to-noise ratio for the signals to be integrated.
-
-
Data Processing and Quantification:
-
The acquired spectrum is carefully phased and baseline corrected.
-
The signals corresponding to known protons of rutin and the internal standard are integrated.
-
The concentration of rutin is calculated using the following formula:
C_rutin = (I_rutin / N_rutin) * (N_IS / I_IS) * (M_rutin / M_IS) * (m_IS / V)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
V = Volume of the solvent
-
Conclusion
Both HPLC and qNMR are powerful and reliable techniques for the quantification of rutin, and by extension, other flavonoids. HPLC offers excellent sensitivity and is widely available. In contrast, qNMR provides the advantage of being a primary ratio method, often requiring simpler sample preparation and providing valuable structural information simultaneously. The choice between the two methods will ultimately depend on the specific requirements of the analysis, including the required sensitivity, sample throughput, and the availability of certified reference standards. For robust and comprehensive analytical data, a cross-validation approach utilizing both techniques is highly recommended.
References
Structure-Activity Relationship Studies of Isoarundinin II and Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structure-activity relationships (SAR) of Isoarundinin II, a naturally occurring phenolic compound. Due to the limited availability of comprehensive SAR studies specifically for this compound in publicly accessible literature, this document establishes a framework for such an analysis. It draws upon established methodologies and presents a hypothetical SAR study to illustrate the principles of how structural modifications to the this compound scaffold could influence its biological activity. This guide also includes detailed experimental protocols for key assays relevant to the evaluation of cytotoxic compounds and visualizes critical pathways and workflows to support further research and drug development efforts.
Introduction to this compound
This compound is a phenolic compound that has been identified in organisms such as Pleione yunnanensis and Arundina graminifolia[1]. Its chemical structure presents multiple sites for modification, making it an interesting candidate for structure-activity relationship studies to explore its therapeutic potential. The core scaffold contains hydroxyl and methoxy groups on phenyl rings, which are known to be important for various biological activities, including antioxidant and cytotoxic effects.
Hypothetical Structure-Activity Relationship of this compound Analogs
To illustrate the process of an SAR study, the following table summarizes hypothetical data for a series of this compound analogs. The modifications focus on common chemical alterations to phenolic natural products aimed at enhancing potency and selectivity. The primary endpoint considered here is cytotoxicity against a cancer cell line, represented by the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound | R1 | R2 | R3 | IC50 (µM) on HepG2 Cells (Hypothetical) | Notes |
| This compound | -OH | -OH | -OCH3 | 25.0 | Parent Compound |
| Analog 1 | -OCH3 | -OH | -OCH3 | 35.5 | Methylation of the R1 hydroxyl group decreases activity. |
| Analog 2 | -OH | -OCH3 | -OCH3 | 42.1 | Methylation of the R2 hydroxyl group significantly reduces activity. |
| Analog 3 | -F | -OH | -OCH3 | 15.2 | Introduction of an electron-withdrawing group at R1 enhances activity. |
| Analog 4 | -OH | -OH | -OH | 20.8 | Demethylation at R3 slightly improves activity. |
| Analog 5 | -OH | -H | -OCH3 | 50.7 | Removal of the R2 hydroxyl group is detrimental to activity. |
| Analog 6 | -OCH2CH3 | -OH | -OCH3 | 45.3 | Increasing the steric bulk at R1 with an ethoxy group reduces potency. |
This data is hypothetical and intended to guide future SAR studies.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound and its analogs requires robust and reproducible experimental protocols. Below are methodologies for key assays.
3.1. Cell Culture
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
3.2. Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: HepG2 cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or its analogs for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
3.3. Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: HepG2 cells are treated with the IC50 concentration of the test compounds for 24 hours.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each sample, and the cells are analyzed by flow cytometry within 1 hour.
Visualizations: Pathways and Workflows
4.1. Hypothetical Signaling Pathway for Compound-Induced Apoptosis
The following diagram illustrates a potential signaling pathway through which a cytotoxic compound like this compound could induce apoptosis in cancer cells. Many natural products exert their effects by modulating key proteins in the apoptotic cascade.
Caption: A potential mechanism of this compound-induced apoptosis.
4.2. Experimental Workflow for Cytotoxicity Screening
This diagram outlines the sequential steps involved in performing a high-throughput cytotoxicity screening assay.
Caption: Standard workflow for an MTT-based cytotoxicity assay.
4.3. Logical Relationships in a Structure-Activity Relationship Study
The following diagram illustrates the logical flow of an SAR study, starting from a lead compound and exploring how modifications at different positions can affect biological activity.
References
Comparative Analysis of Isoarundinin II from Different Plant Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Isoarundinin II, a stilbenoid compound, focusing on its plant sources, isolation, and biological activities. Due to the current body of scientific literature, this analysis is primarily centered on its isolation from Arundina graminifolia, with comparisons drawn to other stilbenoids from the same source.
Quantitative Data Summary
The available quantitative data for this compound is limited. The following table summarizes the known information and compares it with a closely related stilbenoid, Isoarundinin I, isolated from the same plant.
| Parameter | This compound | Isoarundinin I | Other Stilbenoids from A. graminifolia |
| Plant Source | Arundina graminifolia (syn. Arundina bambusifolia) | Arundina graminifolia (syn. Arundina bambusifolia)[1] | Arundina graminifolia[2][3] |
| CAS Number | 151538-56-6 | 151538-57-7 | Varies |
| Molecular Formula | C₂₂H₂₂O₄ | C₂₂H₂₂O₄ | Varies |
| Yield | Not Reported | Not Reported | Not Reported |
| Purity | Not Reported | Not Reported | Not Reported |
| Biological Activity | Anti-inflammatory, Anticancer, DPPH radical scavenging[4] | Anti-inflammatory (inhibition of fMLP/CB-induced elastase release) | Cytoprotective activity against beta-amyloid induced toxicity[5] |
Experimental Protocols
General Extraction and Isolation of Stilbenoids from Arundina graminifolia
-
Plant Material Collection and Preparation : The whole plant or specific parts (e.g., aerial parts, rhizomes) of Arundina graminifolia are collected, washed, air-dried, and pulverized.
-
Extraction : The powdered plant material is subjected to solvent extraction, typically using a solvent of medium polarity like methanol or ethanol, through methods such as maceration or Soxhlet extraction. This process yields a crude extract.
-
Fractionation : The crude extract is then partitioned with immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Stilbenoids are often found in the ethyl acetate fraction.
-
Chromatographic Purification : The fraction containing the stilbenoids is subjected to various chromatographic techniques for the isolation of pure compounds.
-
Column Chromatography : Silica gel or Sephadex LH-20 is commonly used as the stationary phase, with a gradient elution system of solvents like hexane-ethyl acetate or chloroform-methanol.
-
Preparative Thin-Layer Chromatography (pTLC) : This technique can be used for further purification of fractions obtained from column chromatography.
-
High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (RP-HPLC) with a C18 column is often employed as a final purification step to obtain highly pure this compound.
-
-
Structure Elucidation : The structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Mandatory Visualizations
Experimental Workflow for Stilbenoid Isolation
The following diagram illustrates a typical workflow for the isolation of stilbenoids like this compound from a plant source.
Postulated Signaling Pathway: Nrf2 Activation
The reported antioxidant activity of this compound suggests a potential interaction with cellular stress response pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of antioxidant defense. While direct evidence for this compound's effect on this pathway is lacking, many natural polyphenols exert their cytoprotective effects through Nrf2 activation.[6][7][8] The following diagram illustrates a plausible mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Two New Stilbenoids from the Aerial Parts of Arundina graminifolia (Orchidaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Transcriptome Profiling of Flavonoids and Bibenzyls Reveals Medicinal Importance of Rare Orchid Arundina graminifolia [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isoorientin induces Nrf2 pathway-driven antioxidant response through phosphatidylinositol 3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis [mdpi.com]
No Direct Efficacy Data Found for Isoarundinin II
Comprehensive searches for experimental data on the in vitro and in vivo efficacy of a compound specifically named "Isoarundinin II" did not yield any direct results. Publicly available scientific literature and databases do not appear to contain studies evaluating the biological activity of a molecule with this designation.
This lack of information prevents a comparative analysis of its performance against other alternatives, as no quantitative data, experimental protocols, or established signaling pathways associated with "this compound" could be identified.
It is possible that "this compound" is a novel or less-studied compound, or the name may be subject to a typographical error. Researchers and professionals seeking information on this specific molecule are encouraged to verify the nomenclature and explore alternative search terms or internal discovery data.
Without specific experimental results, the creation of data tables, detailed methodologies, and signaling pathway diagrams as requested is not feasible. Further investigation into the correct identification of the compound is necessary to proceed with a meaningful efficacy comparison.
A Head-to-Head Comparison of Isoarundinin II and Combretastatin: A Review of Available Scientific Evidence
A comprehensive review of publicly available scientific literature reveals a significant disparity in the extent of research and data for Isoarundinin II compared to the well-characterized anticancer agent, combretastatin. While combretastatin, particularly combretastatin A4 (CA-4), is a potent and extensively studied tubulin-binding agent with a defined mechanism of action and a wealth of preclinical and clinical data, there is a notable absence of published experimental data on the anticancer properties of this compound.
This guide aims to provide a comparative overview based on the existing scientific landscape. However, the lack of specific data for this compound prevents a direct, quantitative head-to-head comparison of its anticancer efficacy and mechanism with that of combretastatin.
Combretastatin: A Potent Inhibitor of Microtubule Dynamics
Combretastatins are a class of natural stilbenoid compounds originally isolated from the bark of the South African bush willow tree, Combretum caffrum.[1] Combretastatin A4 (CA-4) is the most potent and widely studied member of this family.[1]
Mechanism of Action
The primary mechanism of action for combretastatin A4 is the inhibition of tubulin polymerization.[1][2] Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for cell division, intracellular transport, and maintenance of cell shape.[3] By binding to the colchicine-binding site on β-tubulin, CA-4 disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][4]
Furthermore, combretastatin A4 and its water-soluble prodrug, combretastatin A4 phosphate (CA4P), exhibit potent vascular-disrupting activity.[5][6] They selectively target and disrupt the established tumor vasculature, leading to a shutdown of blood flow to the tumor, resulting in extensive tumor necrosis.[5][6]
Figure 1: Simplified signaling pathway of Combretastatin A4's anticancer effects.
Experimental Data
The cytotoxic effects of combretastatin A4 have been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are typically in the nanomolar range, highlighting its high potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Human Bladder Cancer Cells | Bladder Cancer | < 4 | [7][8] |
| 518A2 | Melanoma | 1.8 | [9] |
| HR | Gastric Cancer | 30 | [9] |
| NUGC3 | Stomach Cancer | 8520 | [9] |
| HeLa | Cervical Cancer | 95.90 (µM) | [10] |
| JAR | Choriocarcinoma | 88.89 (µM) | [10] |
Note: IC50 values can vary depending on the specific experimental conditions, such as the cell line, exposure time, and assay used.
In vivo studies using animal models have consistently demonstrated the potent antitumor activity of combretastatin A4 and its prodrugs, showing significant tumor growth inhibition and regression.[7][11]
This compound: An Uncharacterized Compound in Cancer Research
In stark contrast to combretastatin, there is a significant lack of publicly available scientific literature detailing the biological activities of this compound, particularly in the context of cancer. While the chemical structure of this compound is known, extensive searches of scientific databases have not yielded any peer-reviewed research articles presenting experimental data on its:
-
Mechanism of action: It is unknown if this compound targets tubulin or has any other specific molecular targets relevant to cancer.
-
Cytotoxicity: There are no published IC50 values for this compound in any cancer cell lines.
-
In vivo efficacy: No studies on the effect of this compound on tumor growth in animal models have been found.
Some related compounds, such as Isoarundinin I, have been evaluated for cytotoxicity in leukemia cell lines, but this information cannot be extrapolated to this compound. One abstract briefly mentions this compound as having anti-inflammatory and other inhibitory activities, including effects on nitric oxide production and free radical scavenging, but provides no quantitative data or link to anticancer effects.
Conclusion
Based on the currently available scientific evidence, a head-to-head comparison of the anticancer properties of this compound and combretastatin is not feasible. Combretastatin A4 is a well-established, potent anticancer agent with a clear mechanism of action as a tubulin polymerization inhibitor and vascular-disrupting agent, supported by extensive in vitro and in vivo data. This compound, on the other hand, remains largely uncharacterized in the field of cancer research.
For researchers, scientists, and drug development professionals, this highlights a significant knowledge gap. While combretastatin continues to be a benchmark for tubulin-binding agents and a source for the development of new anticancer drugs, the potential of this compound as a therapeutic agent remains to be explored. Future research would be required to isolate or synthesize this compound in sufficient quantities for biological evaluation, including cytotoxicity screening against a panel of cancer cell lines, mechanism of action studies, and in vivo efficacy testing in relevant animal models. Without such fundamental data, any comparison with a well-vetted compound like combretastatin would be purely speculative.
Experimental Protocols
As no experimental data for this compound is available, this section provides a general overview of the standard methodologies used to evaluate compounds like combretastatin.
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effects of a compound on cancer cells and calculate the IC50 value.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., combretastatin A4) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Tubulin Polymerization Assay
Purpose: To determine if a compound inhibits the polymerization of tubulin into microtubules.
Protocol:
-
Purified tubulin is incubated in a polymerization buffer at 37°C in the presence or absence of the test compound.
-
The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution.
-
This change in turbidity is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer.
-
Inhibitors of tubulin polymerization, like combretastatin A4, will prevent or reduce the increase in absorbance compared to the control.
In Vivo Tumor Xenograft Model
Purpose: To evaluate the antitumor efficacy of a compound in a living organism.
Protocol:
-
Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude mice).
-
Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.
-
The treatment group receives the test compound (e.g., CA4P) via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle control.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The antitumor efficacy is determined by comparing the tumor growth and final tumor weight between the treated and control groups.
Figure 2: General workflow for the preclinical evaluation of anticancer compounds.
References
- 1. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a ligand-binding site on tubulin mediating the tubulin–RB3 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oridonin inhibits breast cancer growth and metastasis through blocking the Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Tubulin Binding Ligands to Target Cancer Cells: Updates on their Therapeutic Potential and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Biological Evaluation of Isoarundinin I: Assessing In Vitro Cytotoxicity
An Important Note on Reproducibility: An essential aspect of scientific research is the ability to reproduce findings across different laboratories. This guide was initially intended to provide a comparative analysis of the reproducibility of biological assays for Isoarundinin II. However, a comprehensive literature search revealed a scarcity of publicly available data for this compound. The research community has more actively investigated a closely related compound, Isoarundinin I. Even so, data on Isoarundinin I's biological activity originates primarily from a single key study. Consequently, a cross-laboratory comparison of reproducibility is not feasible at this time. This guide, therefore, serves as a detailed summary of the existing experimental data and protocols from this seminal work to aid researchers interested in studying this compound.
Data Presentation: Cytotoxicity of Isoarundinin I
The following table summarizes the quantitative data on the cytotoxic activity of Isoarundinin I against two human leukemia cell lines, as reported by Geske et al. (2023).
| Compound | Cell Line | Assay Type | Incubation Time | Reported IC₅₀ (µM) ± SD |
| Isoarundinin I | CCRF-CEM | Resazurin Assay | 72 hours | 43.36 ± 5.84 |
| Isoarundinin I | CEM/ADR5000 | Resazurin Assay | 72 hours | 60.42 ± 1.37 |
Experimental Protocols
The following is a detailed methodology for the cytotoxicity assay used to evaluate Isoarundinin I.
Cell Culture and Maintenance:
-
Cell Lines:
-
CCRF-CEM: A human acute lymphoblastic leukemia cell line.
-
CEM/ADR5000: A multidrug-resistant subline of CCRF-CEM which overexpresses P-glycoprotein.
-
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.
Cytotoxicity Assay (Resazurin Assay):
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well.
-
Compound Preparation: Isoarundinin I was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which was then serially diluted to the desired concentrations in the culture medium.
-
Treatment: The serially diluted Isoarundinin I was added to the wells containing the cells. A vehicle control (medium with the same concentration of the solvent used for the compound) was also included.
-
Incubation: The plates were incubated for 72 hours under standard cell culture conditions.
-
Resazurin Addition: After the incubation period, a resazurin solution (e.g., at a final concentration of 20 µg/mL) was added to each well.
-
Second Incubation: The plates were incubated for an additional 4 hours to allow for the metabolic conversion of resazurin to the fluorescent resorufin by viable cells.
-
Fluorescence Measurement: The fluorescence intensity was measured using a microplate reader at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves generated from the fluorescence data.
Visualizations
The following diagrams illustrate the experimental workflow for the cytotoxicity assay and a conceptual representation of the dose-response relationship.
Safety Operating Guide
Proper Disposal of Isoarundinin II: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is paramount. This document provides a comprehensive guide to the proper disposal procedures for Isoarundinin II, a stilbenoid compound. Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard Identification and Safety Precautions
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.[1]
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1] An accessible safety shower and eye wash station should be available.[1]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant. [1] Do not dispose of this chemical down the drain or in regular trash.
-
Waste Segregation:
-
Collect waste this compound, including any contaminated materials, in a designated and properly labeled waste container.
-
Do not mix with incompatible materials. While specific incompatibilities for this compound are not listed, a general best practice is to avoid mixing with strong oxidizing agents.[2]
-
-
Container Management:
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
-
Disposal of Empty Containers:
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate the immediate area.
-
Ensure adequate ventilation. [1]
-
Wear full personal protective equipment, including a suitable respirator if necessary.[1]
-
Contain the spill to prevent it from entering drains or water courses.[1]
-
Clean-up:
-
For solid spills, carefully sweep or scoop the material into a suitable container for disposal. Avoid generating dust.
-
For solutions, absorb the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1]
-
Decontaminate the spill area and cleaning equipment by scrubbing with alcohol.[1]
-
-
Dispose of all contaminated materials as hazardous waste according to the procedures outlined above.[1]
Quantitative Data Summary
Currently, there is no specific quantitative data available in the provided search results regarding concentration limits for the disposal of this compound. The general guideline is that any amount of this compound and any material contaminated with it should be treated as hazardous waste.
| Parameter | Value | Source |
| GHS Hazard Codes | H302, H400, H410 | [1] |
| Personal Protective Equipment | Safety goggles, gloves, lab coat | [1] |
| Disposal Method | Approved waste disposal plant | [1] |
Experimental Protocols
No specific experimental protocols for the disposal or neutralization of this compound were found in the search results. The recommended procedure is to collect the chemical waste and have it managed by a professional waste disposal service.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the routine disposal and accidental spill management of this compound.
References
Personal protective equipment for handling Isoarundinin II
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Isoarundinin II, a stilbenoid compound.[1][2][3] Given its classification for acute oral toxicity and the general handling requirements for potentially cytotoxic compounds, adherence to these procedures is essential to ensure personnel safety and environmental protection.[4]
Hazard Identification and Classification
According to the available Safety Data Sheet (SDS), this compound is classified as follows:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[4]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[4]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.[4]
While the full toxicological properties have not been completely investigated, and it is not currently classified as a carcinogen by IARC, ACGIH, or NTP, it is prudent to handle this compound with the same precautions as other potentially hazardous or cytotoxic compounds.[4]
Personal Protective Equipment (PPE)
Consistent with guidelines for handling cytotoxic agents, the following PPE is mandatory when working with this compound to minimize exposure.[5][6][7]
| PPE Category | Item | Specifications |
| Hand Protection | Chemotherapy-rated gloves | Two pairs should be worn. |
| Body Protection | Disposable gown | Lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs.[5] Fastens in the back.[5] |
| Respiratory Protection | Surgical or procedure mask | An N95 respirator may be required depending on the procedure and institutional protocols.[7] |
| Eye Protection | Safety glasses or face shield | To protect against splashes or aerosols.[7] |
| Foot Protection | Shoe covers | Recommended when there is a risk of spills.[5] |
| Head Protection | Cap | Recommended to contain hair.[5] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Receiving and Unpacking:
-
Only trained personnel should handle incoming shipments.[5][8]
-
Inspect packages for any signs of damage or leakage upon receipt.[5] If a container is damaged, treat it as a cytotoxic spill.[8]
-
Delivery containers should be immediately transported to the designated pharmacy or laboratory area.[5][8]
Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.[4]
-
Keep away from direct sunlight and sources of ignition.[4]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1][4]
-
It should be stored separately in clearly marked areas.[9]
Preparation and Handling:
-
All work with this compound should be conducted in a designated area, such as a biological safety cabinet (BSC) or a similar containment device.
-
The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any spills.[8]
-
Avoid the formation of dust and aerosols.[4]
-
Do not eat, drink, or smoke in areas where this compound is handled.[4]
-
Wash hands thoroughly after handling.[4]
The following diagram outlines the general workflow for handling this compound.
Disposal Plan
Due to its acute aquatic toxicity, all waste contaminated with this compound must be treated as hazardous.[4]
Waste Segregation and Collection:
-
All items that come into contact with this compound, including gloves, gowns, vials, syringes, and absorbent pads, are considered cytotoxic waste.[10]
-
This waste must be segregated from other waste streams at the point of generation.[6][10]
-
Use designated, leak-proof, and puncture-resistant containers that are clearly labeled with the cytotoxic hazard symbol.[6][8] In many regions, these containers are color-coded purple.[11][12]
-
Sharps must be disposed of in a dedicated cytotoxic sharps container.[11][13]
Disposal Method:
-
The only acceptable method for the disposal of cytotoxic waste is high-temperature incineration.[11][12]
-
Never dispose of this compound or its contaminated waste in general laboratory trash, down the drain, or in biohazard bags that are destined for autoclaving.[8]
-
Waste should be collected by a licensed hazardous waste disposal service.[11]
The decision-making process for waste disposal is illustrated in the diagram below.
Emergency Procedures: Spills and Exposure
In the event of a spill or personnel exposure, immediate and appropriate action is required.
Spill Management:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Don PPE: Use a cytotoxic spill kit, which should include double gloves, a disposable gown, eye protection, and a respirator.[13]
-
Containment: Working from the outside in, cover the spill with absorbent materials from the spill kit.[13]
-
Cleaning: Carefully clean the area with an appropriate deactivating solution, followed by a neutral detergent and water.
-
Disposal: All materials used for cleanup must be disposed of as cytotoxic waste.[13]
-
Documentation: Report the spill according to your institution's policies.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[4][14] Seek medical attention.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][14] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[4][14] If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: If swallowed, call a poison center or doctor immediately.[4] Rinse the mouth with water.[4][14]
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and environmental impact. Always consult your institution's specific safety protocols and the most current Safety Data Sheet before beginning any work.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS 151538-56-6|DC Chemicals [dcchemicals.com]
- 3. This compound | 151538-56-6 [amp.chemicalbook.com]
- 4. This compound|151538-56-6|MSDS [dcchemicals.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. danielshealth.ca [danielshealth.ca]
- 7. kingstonhsc.ca [kingstonhsc.ca]
- 8. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 10. Cytotoxic Waste Disposal & Management | Cleanaway [cleanaway.com.au]
- 11. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
